molecular formula C20H27NO3 B138282 N-Benzyl albuterol CAS No. 24085-03-8

N-Benzyl albuterol

カタログ番号: B138282
CAS番号: 24085-03-8
分子量: 329.4 g/mol
InChIキー: NZBXAYHLQSMNQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl albuterol, also known as this compound, is a useful research compound. Its molecular formula is C20H27NO3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXAYHLQSMNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865134
Record name N-Benzyl albuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24085-03-8
Record name α1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24085-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl albuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl albuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(benzyl-tert-butylamino)methyl]-m-xylene-4,α,α'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZYL ALBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8WJ8C1XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzyl Albuterol from Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzyl albuterol, a derivative of the well-known bronchodilator salbutamol. The primary synthetic pathway detailed is the direct N-benzylation of salbutamol via reductive amination. This document outlines the chemical principles, a detailed experimental protocol, and relevant data presented in a clear and accessible format for laboratory application.

Introduction

This compound, also known as Salbutamol Impurity E, is a key reference compound in the pharmaceutical analysis of salbutamol.[1][2] Its synthesis is of interest for the preparation of analytical standards and for further derivatization in drug discovery programs. The most direct and efficient method for the preparation of this compound from salbutamol is through reductive amination. This reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine of salbutamol with benzaldehyde, followed by in-situ reduction with a mild hydride reagent such as sodium borohydride.

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the starting material, reagent, and the final product is provided in the table below.

CompoundChemical FormulaMolecular Weight ( g/mol )AppearanceCAS Number
SalbutamolC₁₃H₂₁NO₃239.31White crystalline solid18559-94-9
BenzaldehydeC₇H₆O106.12Colorless liquid100-52-7
Sodium BorohydrideNaBH₄37.83White crystalline powder16940-66-2
This compoundC₂₀H₂₇NO₃329.43White to off-white solid24085-03-8[3]

Synthesis Pathway: Reductive Amination

The synthesis of this compound from salbutamol is achieved through a one-pot reductive amination reaction. This method is widely used for the N-alkylation of secondary amines.[4]

The logical workflow for this synthesis is depicted below:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Salbutamol, Benzaldehyde, Sodium Borohydride, Methanol) setup_reaction Set up Reaction Vessel (Round-bottom flask, magnetic stirrer) dissolve Dissolve Salbutamol in Methanol setup_reaction->dissolve add_benzaldehyde Add Benzaldehyde dissolve->add_benzaldehyde stir Stir at Room Temperature add_benzaldehyde->stir add_nabh4 Add NaBH₄ Portion-wise stir->add_nabh4 monitor Monitor Reaction (TLC) add_nabh4->monitor quench Quench Reaction (Water) monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize determine_purity Determine Purity (HPLC) characterize->determine_purity

Figure 1: Experimental workflow for the synthesis of this compound.

The reaction proceeds via the formation of an iminium ion from the condensation of the secondary amine of salbutamol and benzaldehyde. The iminium ion is then reduced in situ by sodium borohydride to yield the N-benzylated product.

reaction_pathway Salbutamol Salbutamol Iminium_Ion Iminium Ion Intermediate Salbutamol->Iminium_Ion + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde N_Benzyl_Albuterol This compound Iminium_Ion->N_Benzyl_Albuterol + NaBH₄ NaBH4 Sodium Borohydride (NaBH₄)

Figure 2: Synthesis pathway of this compound from salbutamol.

Experimental Protocol

This protocol is a general guideline for the reductive amination of salbutamol. Optimization of reaction conditions may be necessary to achieve higher yields and purity.

4.1. Materials and Reagents

  • Salbutamol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium borohydride (1.5 eq)

  • Methanol (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

4.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salbutamol (1.0 eq) in methanol.

  • Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.1 eq) dropwise at room temperature.

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add saturated aqueous sodium bicarbonate solution to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent may need to be adjusted based on TLC analysis. Amines can sometimes be difficult to purify via silica chromatography, and the addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve the separation.[5][6]

  • Characterization:

    • Characterize the purified this compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

    • Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Quantitative Data

ParameterValue/RangeReference
Typical Yield 70-95%[4][7]
Purity (after chromatography) >95%[]

Conclusion

The synthesis of this compound from salbutamol via reductive amination is a straightforward and efficient method suitable for laboratory-scale preparation. The protocol provided in this guide, based on established chemical principles, offers a reliable starting point for researchers. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high-purity product. The characterization and purity assessment of the final compound are essential for its intended use as an analytical standard or in further research.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl albuterol, also known as Salbutamol Impurity E, is a known impurity and metabolite of Albuterol (Salbutamol), a widely used short-acting β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] As an impurity, its characterization is crucial for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and relevant biological pathway information.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its detection, isolation, and understanding its behavior in various analytical and biological systems.

Core Physicochemical Data
PropertyValueSource(s)
IUPAC Name 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[][2][3]
Synonyms Salbutamol EP Impurity E, (1RS)-2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol[3][4][5]
CAS Number 24085-03-8[2][4][6]
Molecular Formula C₂₀H₂₇NO₃[2][4][6][7]
Molecular Weight 329.43 g/mol [3][4][6][7]
Appearance White to Off-White Solid[4]
Predicted logP 2.9[2]
Flash Point 249.6 °C
Storage Conditions 2°C - 8°C, under inert gas (e.g., Argon)[8]

A related isomer, 4-Benzyl albuterol (CAS 56796-66-8), which is an intermediate in the synthesis of salbutamol, shares the same molecular formula and weight but has a different structure.[9][10] Its properties are sometimes reported and should be distinguished from this compound.

Predicted Physicochemical Data for 4-Benzyl Albuterol
PropertyValueSource(s)
Boiling Point 510.1 °C at 760 mmHg[11][12]
Density 1.12 g/cm³[11][12]
Vapor Pressure 0.0±1.4 mmHg at 25°C[11]
Refractive Index 1.574[11]
pKa 13.97±0.20[12]
Solubility DMSO: 1-10 mg/ml (Sparingly soluble), Ethanol: 0.1-1 mg/ml (Slightly soluble)[9][12]

Experimental Protocols

The characterization of this compound as a pharmaceutical impurity involves a suite of analytical techniques to confirm its identity, purity, and quantity.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of this compound from the active pharmaceutical ingredient (API), albuterol, and other related impurities.

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

  • Typical Methodology:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection is typically set at a wavelength where both albuterol and its impurities absorb, often around 220 nm or 276 nm.[]

    • Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

    • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that all degradants are well-separated from the main peak.[]

Modern supercritical fluid chromatography (SFC) has also been established as a reliable technique for the analysis of pharmaceutical impurities and can be applied to this compound.[]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

  • Mass Spectrometry (MS):

    • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition.

    • Methodology: The sample is introduced into an ion source (e.g., Electrospray Ionization - ESI), ionized, and the resulting ions are separated by a mass analyzer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and connectivity of atoms in a molecule.

    • Methodology: ¹H-NMR and ¹³C-NMR are standard techniques. The sample is dissolved in a deuterated solvent, and the resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that allow for the complete structural assignment of the molecule.[5]

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.

    • Methodology: The sample is analyzed (e.g., as a KBr disk), and the resulting spectrum shows absorption bands characteristic of functional groups present in this compound, such as O-H (hydroxyl), C-H (aromatic and aliphatic), and C-N bonds.[5]

Thermal Analysis
  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of volatile components.[5]

Signaling Pathways and Biological Context

This compound is an impurity of albuterol, a selective β2-adrenergic receptor agonist.[][14] The biological activity of albuterol is mediated through the activation of β2-adrenergic receptors, primarily in the lungs, leading to bronchodilation.[14][15] The signaling cascade initiated by albuterol binding is a classic G-protein coupled receptor (GPCR) pathway. It is plausible that this compound could have some affinity for these receptors, making the understanding of this pathway relevant.

Salbutamol_Signaling_Pathway cluster_cell Smooth Muscle Cell Salbutamol Salbutamol (or this compound) Receptor β2-Adrenergic Receptor (GPCR) Salbutamol->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Conversion Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_Chain Myosin Light Chain Kinase (MLCK) PKA->Myosin_Chain Inhibits (via phosphorylation) Relaxation Bronchodilation (Muscle Relaxation) Myosin_Chain->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling pathway initiated by agonist binding.

Experimental Workflow for Impurity Characterization

The logical flow for identifying and characterizing an unknown impurity like this compound during drug development follows a structured approach.

Impurity_Characterization_Workflow Start Impurity Detected (e.g., by HPLC) Isolation Isolation & Purification (e.g., Prep-HPLC) Start->Isolation Structure Structural Elucidation Isolation->Structure Synthesis Reference Standard Synthesis Isolation->Synthesis MS Mass Spectrometry (Molecular Weight) Structure->MS NMR NMR Spectroscopy (Connectivity) Structure->NMR IR_UV IR / UV Spectroscopy (Functional Groups) Structure->IR_UV Confirmation Structural Confirmation (Comparison to Standard) Structure->Confirmation Synthesis->Confirmation Method_Dev Analytical Method Development & Validation Confirmation->Method_Dev End Routine Quality Control Method_Dev->End

References

N-Benzyl Albuterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl albuterol, a key chemical intermediate and a known impurity in the synthesis of Salbutamol (Albuterol). This document details its chemical properties, analytical methodologies for its characterization, and its relationship with the β2-adrenergic receptor signaling pathway.

Core Chemical and Physical Data

A summary of the essential quantitative data for this compound is presented below.

ParameterValue
CAS Number 24085-03-8[1][2][][4]
Molecular Formula C20H27NO3[1][4]
Molecular Weight 329.43 g/mol [1]
IUPAC Name 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound, as well as for functional assays related to its biological target.

Synthesis of this compound

This compound is primarily known as an intermediate in the synthesis of Salbutamol. The following represents a generalized synthetic protocol.

Step 1: Protection of Phenolic and Hydroxymethyl Groups The synthesis typically commences with a protected derivative of 4-hydroxy-3-hydroxymethylacetophenone to prevent side reactions of the hydroxyl groups.

Step 2: α-Bromination The protected acetophenone undergoes bromination at the carbon alpha to the carbonyl group, typically using a brominating agent like N-bromosuccinimide, to yield a bromoacetyl intermediate.

Step 3: Nucleophilic Substitution The bromoacetyl derivative is then reacted with N-benzyl-N-tert-butylamine. The secondary amine acts as a nucleophile, displacing the bromide to form an aminoketone.

Step 4: Ketone Reduction The carbonyl group of the aminoketone is subsequently reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent, yielding this compound.

Step 5: Purification The final product is purified from the reaction mixture using standard laboratory techniques such as column chromatography on silica gel or recrystallization to achieve high purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is crucial for assessing the purity of this compound and for its quantification as an impurity in Salbutamol drug substance.

  • Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) as mobile phase A and an organic solvent like acetonitrile as mobile phase B is effective. A representative gradient could be a linear ramp from 5% B to 90% B over 30 minutes.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of 277 nm is suitable for this aromatic compound.[5]

  • Temperature: The column is often maintained at a constant temperature, for instance, 35 °C, to ensure reproducibility.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in biological matrices, an LC-MS/MS method is preferred.

  • Chromatography: A reverse-phase HPLC system, as described above, is coupled to a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor ion to product ion transitions for this compound, which would be determined during method development. For the related compound Salbutamol, transitions such as m/z 240→166 and 240→148 are utilized for quantification and confirmation.[6]

Biological Context: β2-Adrenergic Receptor Signaling

As a close structural analog of Salbutamol, this compound's biological activity is presumed to be mediated through the β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily.

Canonical Gs-cAMP Signaling Pathway

The primary signaling cascade initiated by β2AR agonists involves the activation of the Gs protein.

  • Ligand Binding: The agonist binds to the extracellular domain of the β2AR.

  • Gs Protein Activation: This induces a conformational change in the receptor, which in turn activates the heterotrimeric Gs protein by promoting the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the membrane-bound enzyme, adenylyl cyclase.

  • cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.

  • Cellular Response: The activated PKA catalytic subunits phosphorylate a multitude of downstream protein targets, culminating in various physiological responses, most notably smooth muscle relaxation in the bronchioles.

β-Arrestin Mediated Regulation and Signaling

The β2AR system is also regulated by β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling.

  • Receptor Phosphorylation: Continuous agonist exposure leads to the phosphorylation of the intracellular domains of the β2AR by G-protein coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestins.

  • Desensitization and Internalization: The binding of β-arrestin sterically uncouples the receptor from the Gs protein, thereby attenuating the signal. β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery to promote the internalization of the receptor from the cell surface.

  • Alternative Signaling: From intracellular compartments, β-arrestin can act as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade, thus initiating a distinct wave of signaling.

Functional Assay Workflows

cAMP Accumulation Assay

This assay quantifies the functional consequence of Gs pathway activation.

  • Cell Seeding: Cells engineered to express the β2AR are plated in a multi-well format.

  • Compound Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Cell Lysis: Following an incubation period, the cells are lysed to release their intracellular contents.

  • cAMP Quantification: The amount of cAMP in the lysate is determined using a competitive immunoassay, with detection commonly based on technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

β-Arrestin Recruitment Assay

This assay directly measures the interaction between the activated β2AR and β-arrestin.

  • Assay Principle: A widely used format is the enzyme fragment complementation (EFC) assay. In this system, the β2AR is fused to a small, inactive enzyme fragment, while β-arrestin is fused to the larger, complementing fragment.

  • Compound Stimulation: A stable cell line co-expressing these fusion constructs is stimulated with the test compound.

  • Enzyme Complementation: Agonist-induced recruitment of the β-arrestin fusion protein to the receptor brings the two enzyme fragments into proximity, allowing them to form a functional enzyme.

  • Signal Generation: The addition of a substrate for the reconstituted enzyme results in a luminescent or fluorescent signal that is proportional to the degree of β-arrestin recruitment.

Visualizations

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol b2ar β2AR gs Gs Protein (αβγ) b2ar->gs Activation ac Adenylyl Cyclase gs->ac Stimulation camp cAMP ac->camp ATP to cAMP pka PKA camp->pka Activation response Cellular Response (e.g., Muscle Relaxation) pka->response Phosphorylation agonist N-Benzyl albuterol agonist->b2ar Binding

Caption: Canonical β2-Adrenergic Receptor Gs Signaling Pathway.

B_Arrestin_Pathway agonist Agonist b2ar β2AR agonist->b2ar grk GRK b2ar->grk activates b_arrestin β-Arrestin b2ar->b_arrestin recruits grk->b2ar phosphorylates endocytosis Endocytosis b_arrestin->endocytosis promotes mapk MAPK Signaling b_arrestin->mapk activates

Caption: β-Arrestin Mediated Regulation and Signaling.

cAMP_Assay_Workflow plate_cells Plate β2AR- expressing cells add_compound Add this compound + PDE inhibitor plate_cells->add_compound incubate Incubate add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells detect_camp Detect cAMP (e.g., HTRF) lyse_cells->detect_camp analyze Analyze data detect_camp->analyze

Caption: Workflow for a cAMP Accumulation Assay.

References

N-Benzyl Albuterol: A Technical Assessment of Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl albuterol, a known impurity and derivative of the widely-used β₂-adrenergic receptor agonist albuterol (salbutamol), presents an interesting case for pharmacological evaluation. While specific biological activity data for this compound is not extensively available in public literature, its structural similarity to albuterol suggests a potential interaction with the β₂-adrenergic receptor. This technical guide synthesizes the known information regarding albuterol's mechanism of action, details the standard experimental protocols for evaluating the biological activity of such compounds, and provides a framework for understanding the potential pharmacological profile of this compound. This document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology of albuterol derivatives and β₂-adrenergic receptor agonists.

Introduction

Albuterol (salbutamol) is a cornerstone in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[][2] Its therapeutic effects are mediated through the selective agonism of the β₂-adrenergic receptor, leading to bronchodilation.[2] this compound is recognized as an impurity associated with albuterol synthesis.[][3] Given its structural relationship to the parent compound, understanding the potential biological activity of this compound is crucial for a comprehensive safety and efficacy profile of albuterol-containing pharmaceuticals. This guide outlines the presumed mechanism of action based on albuterol's pharmacology and details the necessary experimental procedures to elucidate the specific biological activity of this compound.

Presumed Mechanism of Action: β₂-Adrenergic Receptor Signaling

The biological activity of albuterol is initiated by its binding to β₂-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.[5] The binding of an agonist like albuterol induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[5] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[5][6] It is hypothesized that this compound, if active, would follow a similar signaling pathway.

G_protein_signaling cluster_membrane Cell Membrane B2AR β₂-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP AC->ATP Conversion Agonist This compound (Hypothesized Agonist) Agonist->B2AR Binding cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins

Caption: Hypothesized β₂-Adrenergic Receptor Signaling Pathway for this compound.

Quantitative Data for Albuterol (for Comparative Analysis)

As of the latest literature review, specific quantitative data on the biological activity of this compound (e.g., Kᵢ, EC₅₀) is not publicly available. For reference and comparative purposes, the following table summarizes the known biological activity of the parent compound, albuterol.

ParameterValueReceptor/SystemDescription
Binding Affinity (Kᵢ) Data not consistently reported in standard databasesHuman β₂-Adrenergic ReceptorA measure of the affinity of a ligand for a receptor. A lower Kᵢ indicates a higher affinity.
Functional Potency (EC₅₀) ~2 nM (in some assay systems)[7]Human β₂-Adrenergic ReceptorThe concentration of an agonist that produces 50% of the maximal response.
Selectivity ~29 times more selective for β₂ over β₁ receptors[]β₁ vs. β₂ Adrenergic ReceptorsThe ratio of binding affinities or potencies for different receptor subtypes.

Experimental Protocols

To determine the biological activity of this compound, a series of standard pharmacological assays would be employed. These include receptor binding assays to determine its affinity for the β₂-adrenergic receptor and functional assays to measure its ability to activate the receptor and elicit a downstream response.

β₂-Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Kᵢ) of this compound for the human β₂-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Human β₂-adrenergic receptor-expressing cell membranes

  • Radiolabeled β₂-adrenergic receptor antagonist (e.g., [³H]-Dihydroalprenolol)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare β₂AR Membranes incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation prep_competitor Prepare N-Benzyl Albuterol Dilutions prep_competitor->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification calc_ic50 Calculate IC₅₀ quantification->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff calc_ic50->calc_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.
Adenylyl Cyclase Activation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its potency (EC₅₀) and efficacy.

Materials:

  • Cells expressing the human β₂-adrenergic receptor

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., ELISA, HTRF)

Procedure:

  • Cell Culture: Culture cells to an appropriate density in multi-well plates.

  • Stimulation: Replace the culture medium with assay buffer containing varying concentrations of this compound. Include a known agonist (e.g., isoproterenol or albuterol) as a positive control.

  • Incubation: Incubate the cells for a specified time at 37°C to allow for cAMP production.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The EC₅₀ and maximal response (Eₘₐₓ) are determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

While this compound is primarily known as an impurity of albuterol, its structural similarity warrants a thorough investigation of its potential biological activity at the β₂-adrenergic receptor. The experimental protocols detailed in this guide provide a clear path for determining its binding affinity, potency, and efficacy. The resulting data would be invaluable for a complete understanding of the pharmacological profile of albuterol-related compounds and for ensuring the safety and quality of pharmaceutical preparations containing albuterol. Further research is necessary to elucidate the specific biological activities of this compound and its potential impact on therapeutic outcomes.

References

N-Benzyl Albuterol: An In-Depth Technical Guide to its Profile as a Salbutamol Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl albuterol, a known process-related impurity in the synthesis of the widely used bronchodilator, salbutamol (albuterol). This document details its chemical identity, formation pathways, analytical detection methodologies, and available toxicological information. The guide is intended to support research, development, and quality control activities related to salbutamol manufacturing.

Introduction to this compound

This compound, chemically known as 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol, is recognized as "Salbutamol EP Impurity E" by the European Pharmacopoeia.[1][2][3] It is a process-related impurity that can arise during the synthesis of salbutamol, primarily when a benzyl group is used as a protecting group for the amine.[4][5][6] The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[7]
Synonyms Salbutamol EP Impurity E, Salbutamol BP Impurity E, N-Benzyl Salbutamol[1][7]
CAS Number 24085-03-8[7]
Molecular Formula C₂₀H₂₇NO₃[7]
Molecular Weight 329.43 g/mol [7]

Formation and Synthesis

The primary route for the formation of this compound as an impurity is through the incomplete removal of the benzyl protecting group during the final stages of salbutamol synthesis.[4][6] Several synthetic routes for salbutamol utilize N-benzyl-N-tert-butylamine as a key intermediate to introduce the tert-butylamino group.[5][6][8] The final step in these syntheses is a debenzylation, typically achieved through catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst).[4][8]

If this debenzylation step is incomplete, residual this compound will remain in the final API.

cluster_synthesis Salbutamol Synthesis Intermediate Salbutamol Precursor (e.g., brominated intermediate) N_Benzyl_Albuterol_Formation This compound (Protected Salbutamol) Intermediate->N_Benzyl_Albuterol_Formation Reaction N_Benzyl_T_Butylamine N-benzyl-N-tert-butylamine N_Benzyl_T_Butylamine->N_Benzyl_Albuterol_Formation Debenzylation Debenzylation (e.g., H2/Pd-C) N_Benzyl_Albuterol_Formation->Debenzylation Salbutamol Salbutamol (Final API) Debenzylation->Salbutamol Complete Reaction Impurity This compound (Impurity) Debenzylation->Impurity Incomplete Reaction

Figure 1: Formation pathway of this compound impurity.

Analytical Methodologies

The detection and quantification of this compound in salbutamol API and drug products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the analysis of salbutamol and its impurities. While specific methods for the quantification of this compound are not always detailed in publicly available literature, general impurity profiling methods can be adapted.

Typical HPLC Parameters for Salbutamol Impurity Profiling:

ParameterTypical Conditions
Column Reversed-phase C18 or C8
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol)
Detection UV spectrophotometry at approximately 276 nm
Flow Rate 1.0 - 2.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)

Note: Method development and validation are essential to ensure specificity, sensitivity, accuracy, and precision for the quantification of this compound.

cluster_workflow Analytical Workflow Sample Salbutamol Sample (API or Drug Product) Preparation Sample Preparation (Dissolution in a suitable solvent) Sample->Preparation HPLC HPLC Analysis (Separation of components) Preparation->HPLC Detection UV Detection (e.g., at 276 nm) HPLC->Detection Quantification Quantification (Comparison with a reference standard) Detection->Quantification

Figure 2: General workflow for HPLC analysis of this compound.

Pharmacology and Toxicology

The pharmacological and toxicological profile of this compound is not extensively studied. However, some information is available from safety data classifications.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

  • Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long lasting effects.[7]

Pharmacological Activity:

The primary pharmacological activity of salbutamol is as a selective beta-2 adrenergic receptor agonist, leading to bronchodilation.[9][10] It is plausible that this compound, due to its structural similarity to salbutamol, may possess some affinity for the beta-2 adrenergic receptor. However, the bulky benzyl group on the nitrogen atom could significantly alter its binding and intrinsic activity. Without specific studies, the pharmacological profile of this compound remains speculative. It is possible that it could act as an agonist, a partial agonist, or an antagonist at the beta-2 adrenergic receptor.

cluster_pathway Beta-2 Adrenergic Receptor Signaling Pathway Agonist Beta-2 Agonist (e.g., Salbutamol) Receptor Beta-2 Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein Activation Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation

Figure 3: Simplified signaling pathway of beta-2 adrenergic receptor agonists.

Experimental Protocols

Synthesis of this compound (Illustrative)

Reaction Scheme:

Salbutamol Precursor + N-benzyl-N-tert-butylamine → this compound

Materials:

  • A suitable salbutamol precursor (e.g., an alpha-bromoketone derivative of 4-hydroxy-3-(hydroxymethyl)acetophenone)

  • N-benzyl-N-tert-butylamine

  • An appropriate solvent (e.g., methanol, ethanol, or a polar aprotic solvent)

  • A base (if necessary, to neutralize any acid formed during the reaction)

Procedure (General):

  • Dissolve the salbutamol precursor in the chosen solvent.

  • Add N-benzyl-N-tert-butylamine to the solution (potentially with a base).

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature or with gentle heating) for a sufficient time to allow the reaction to go to completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, perform a suitable work-up procedure to isolate the crude this compound. This may involve extraction and washing steps.

  • Purify the crude product using techniques such as column chromatography or recrystallization to obtain this compound of high purity.

  • Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

HPLC Method for Impurity Profiling of Salbutamol (General)

The following is a general HPLC method that can be used as a starting point for the development of a validated method for the quantification of this compound in salbutamol.

Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatograph with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of this compound reference standard of a known concentration in a suitable diluent (e.g., mobile phase).

  • Sample Solution: Accurately weigh and dissolve the salbutamol sample in the diluent to a known concentration.

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Conclusion

This compound is a critical process-related impurity in the manufacture of salbutamol that requires careful monitoring and control. Its formation is directly linked to synthetic routes employing benzyl-protected amines. While analytical methods like HPLC are well-suited for its detection and quantification, there is a notable lack of publicly available data on its specific pharmacological and toxicological properties. Further research in these areas would provide a more complete understanding of the risk associated with this impurity and inform the setting of appropriate specifications in salbutamol drug substance and product. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of salbutamol.

References

The Origin of N-Benzyl Albuterol: An Intermediate and Impurity in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyl albuterol, recognized by the European Pharmacopoeia as "Salbutamol EP Impurity E," is a critical chemical entity in the synthesis of the widely used bronchodilator, albuterol (salbutamol). Its origin is primarily as a penultimate intermediate in several common manufacturing routes. Consequently, its presence in the final drug product is a key indicator of the efficiency of the final synthesis step and is carefully controlled as an impurity. This technical guide delves into the synthetic pathways leading to this compound, its potential as an impurity, and the analytical methodologies for its control.

Synthetic Pathways and the Genesis of this compound

The synthesis of albuterol often commences with starting materials such as 4-hydroxyacetophenone or methyl salicylate. A prevalent pathway involves the formation of this compound as a key intermediate. This process can be broadly outlined in the following stages:

  • Formation of a Halogenated Intermediate: The initial step often involves the modification of the starting material to introduce a reactive site. For instance, a common route begins with the bromination of an acetophenone derivative.[1]

  • Introduction of the Amino Group: The halogenated intermediate is then reacted with N-benzyl-tert-butylamine. This nucleophilic substitution reaction forms an aminoketone, which is a precursor to this compound.

  • Reduction to Form this compound: The aminoketone is subsequently reduced to form this compound. This reduction step is crucial for establishing the correct stereochemistry of the final albuterol molecule.

  • Debenzylation to Yield Albuterol: The final step in the synthesis is the removal of the N-benzyl protecting group from this compound to yield the active pharmaceutical ingredient, albuterol. This is typically achieved through catalytic hydrogenation.

The presence of this compound as an impurity in the final albuterol product is primarily due to the incomplete debenzylation in the final synthetic step.

Experimental Protocols

While specific parameters can vary based on the manufacturer and scale of production, the following provides a generalized experimental protocol for the key synthetic steps.

Synthesis of the Aminoketone Precursor

A detailed protocol for the reaction of a bromoacetyl intermediate with N-benzyl-tert-butylamine is a critical step. While specific literature with a full protocol is proprietary, the general approach involves the nucleophilic substitution of the bromine atom by the secondary amine of N-benzyl-tert-butylamine. This reaction is typically carried out in a suitable organic solvent.

Reduction of the Aminoketone

The reduction of the aminoketone to form this compound is a critical step that establishes one of the chiral centers in the molecule. This is often achieved using a reducing agent such as sodium borohydride.

Debenzylation of this compound to Albuterol

The final debenzylation step is crucial for the purity of the final product. A common method involves catalytic hydrogenation.

Reaction Conditions for Debenzylation of this compound

ParameterValueReference
Catalyst5% Palladium on Carbon (Pd/C)[2]
SolventMethanol[2]
Pressure2-5 kg/cm ² Hydrogen[2]
Yield 86% [3]

Analytical Quantification of this compound

The control of this compound as an impurity is a critical aspect of quality control in albuterol manufacturing. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.

Parameters for RP-HPLC Analysis of Albuterol and Related Substances

ParameterDescriptionReference
Detection Limit Detectable at levels of about 0.03%[4]
Quantitation Range 0.01% to 0.21% of the assay concentration[5]

These methods are essential for ensuring that the levels of this compound in the final drug product are below the stringent limits set by regulatory authorities.

Signaling Pathways and Pharmacological Relevance

Albuterol functions as a short-acting β2-adrenergic receptor agonist. Its therapeutic effect in asthma and other respiratory conditions is mediated through the stimulation of β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][6]

The β2-adrenergic receptor signaling pathway is a well-characterized G-protein coupled receptor (GPCR) cascade. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

Currently, there is a lack of publicly available information on the pharmacological activity of this compound itself. It is unknown whether it has any significant affinity for the β2-adrenergic receptor or if it exhibits any off-target effects. The primary concern regarding its presence is as a process-related impurity that needs to be controlled to ensure the purity and safety of the final albuterol drug product.

Visualizing the Synthesis and Signaling

Albuterol Synthesis Workflow

Albuterol_Synthesis Start 4-Hydroxy-3-hydroxymethylacetophenone Bromo Bromination Start->Bromo Bromo_Intermediate Bromoacetyl Intermediate Bromo->Bromo_Intermediate Amine_Reaction Reaction with N-benzyl-tert-butylamine Bromo_Intermediate->Amine_Reaction Aminoketone Aminoketone Amine_Reaction->Aminoketone Reduction Reduction Aminoketone->Reduction NB_Albuterol This compound Reduction->NB_Albuterol Debenzylation Debenzylation (Catalytic Hydrogenation) NB_Albuterol->Debenzylation Albuterol Albuterol Debenzylation->Albuterol Impurity Impurity (Incomplete Reaction) Debenzylation->Impurity Impurity->NB_Albuterol

Caption: Synthetic pathway of Albuterol highlighting the formation of this compound.

Beta-2 Adrenergic Receptor Signaling Pathway

Beta2_Signaling cluster_membrane Cell Membrane Beta2_Receptor β2-Adrenergic Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion of Albuterol Albuterol Albuterol->Beta2_Receptor binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Simplified signaling cascade of the Beta-2 Adrenergic Receptor upon activation by Albuterol.

Logical Relationship of this compound in Synthesis

Logical_Relationship Synthesis Albuterol Synthesis Intermediate This compound (Intermediate) Synthesis->Intermediate is a key step in Impurity This compound (Impurity) Synthesis->Impurity can result in Final_Product Final Albuterol Product Intermediate->Final_Product is converted to Impurity->Final_Product is present in

Caption: The dual role of this compound as both an intermediate and a potential impurity.

References

Theoretical Pharmacological Effects of N-benzyl Albuterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Albuterol is a short-acting, selective β2-adrenergic receptor agonist utilized primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] Its therapeutic effect is mediated through the relaxation of bronchial smooth muscle.[8] The presence of impurities in pharmaceutical preparations is a critical aspect of drug development and safety assessment. N-benzyl albuterol is recognized as one such impurity.[1][][3][4][5][6][7] The introduction of a benzyl group to the amine of albuterol may significantly alter its pharmacological properties, including its affinity for the β2-adrenergic receptor, its efficacy as an agonist or potential antagonist, and its selectivity profile. Understanding the theoretical pharmacological effects of this compound is crucial for a complete safety and activity profile of albuterol formulations and for the potential discovery of novel β2-adrenergic receptor modulators.

Chemical Structure and Properties

  • IUPAC Name: 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[6]

  • Molecular Formula: C₂₀H₂₇NO₃[6]

  • Molecular Weight: 329.43 g/mol [6]

  • Structure:

    • This compound retains the core phenylethanolamine structure of albuterol, which is essential for its interaction with the adrenergic receptor. The key modification is the substitution of a hydrogen atom on the amine with a benzyl group.

Theoretical Pharmacological Profile

Due to the lack of specific experimental data for this compound, the following pharmacological parameters are presented as a theoretical framework for investigation. The tables below illustrate how quantitative data for this compound would be structured and compared against the parent compound, albuterol.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a measure of how tightly it binds. This is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). The addition of a bulky benzyl group to the nitrogen atom of albuterol could potentially alter its binding affinity for the β2-adrenergic receptor. It may either enhance or decrease the affinity depending on the conformational changes it induces and its interaction with the receptor's binding pocket.

Table 1: Theoretical Binding Affinities (Ki) of Albuterol and this compound for β-Adrenergic Receptors

Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)β3-Adrenergic Receptor (Ki, nM)β2/β1 Selectivity Ratio
Albuterol2500[9]200[9]>100000.08
This compoundHypothetical ValueHypothetical ValueHypothetical ValueCalculated Ratio

Note: The Ki values for this compound are hypothetical and would need to be determined experimentally.

Functional Activity

Functional assays, such as cAMP accumulation assays, are used to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. The potency of an agonist is quantified by its EC50 value (the concentration at which it produces 50% of its maximal effect), and its efficacy (Emax) is the maximum response it can elicit compared to a full agonist.

The N-benzyl substitution could potentially modulate the efficacy of albuterol. It might act as a full agonist, a partial agonist with lower intrinsic activity, or even an antagonist, by preventing the conformational change required for receptor activation.

Table 2: Theoretical Functional Activity of Albuterol and this compound at the β2-Adrenergic Receptor

CompoundAgonist/Antagonist ProfilePotency (EC50, nM)Efficacy (Emax, % of Isoproterenol)
AlbuterolAgonist~10-100~80-90%
This compoundHypothetical ProfileHypothetical ValueHypothetical Value

Note: The functional activity parameters for this compound are hypothetical and require experimental determination.

Signaling Pathway

Upon binding of an agonist, the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change.[10][11][12] This leads to the activation of the heterotrimeric Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10][11][12] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation.[10][11][12]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor G_protein Gs Protein (αβγ) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets Agonist This compound (Agonist) Agonist->B2AR Binds

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological effects of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the reaction of a protected form of albuterol or a suitable precursor with benzyl bromide. An alternative approach, based on the known synthesis of albuterol, involves the reaction of bromoacetyl chloride with methyl salicylate, followed by reaction with N-benzyl-N-tert-butyl amine, reduction, and deprotection.[13]

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Materials:

  • Membrane preparation from cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).[14]

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist.

  • Unlabeled competitor: this compound.

  • Reference compound: Albuterol.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in an appropriate buffer and prepare a membrane fraction by differential centrifugation.[15][16]

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound or the reference compound.[15][17][18]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15][17]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[15][17]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[15][17]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

radioligand_binding_workflow start Start prep Prepare β2-AR Membrane Suspension start->prep setup Set up 96-well Plate: - Membranes - [³H]-DHA (Radioligand) - this compound (Competitor) prep->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
cAMP Functional Assay

This protocol describes a cell-based assay to determine the functional activity (agonist or antagonist) of this compound by measuring intracellular cAMP accumulation.

Materials:

  • Cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compound: this compound.

  • Reference agonist: Isoproterenol or Albuterol.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20]

  • 384-well, low-volume, white plates.

Procedure:

  • Cell Culture and Plating: Culture cells to the appropriate confluency and seed them into 384-well plates.[20]

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.[20]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a chosen cAMP detection kit according to the manufacturer's instructions.[19][20]

  • Data Analysis:

    • For Agonist Activity: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.[21]

    • For Antagonist Activity: Pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of a known agonist (e.g., isoproterenol at its EC80). Plot the inhibition of the agonist response against the log of the this compound concentration to determine the IC50 value.

camp_assay_workflow start Start culture Culture & Plate β2-AR Expressing Cells start->culture prepare Prepare Serial Dilutions of this compound culture->prepare stimulate Stimulate Cells with Compound prepare->stimulate detect Lyse Cells & Detect Intracellular cAMP stimulate->detect analyze Data Analysis: - Generate Dose-Response Curve - Determine EC50/IC50 detect->analyze end End analyze->end

References

N-Benzyl Albuterol: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl albuterol, systematically known as 1-(4'-Hydroxy-3'-hydroxymethylphenyl)-2-(benzyl-tert-butylamino)ethanol, is recognized as a significant impurity of Salbutamol (Albuterol), designated as "Salbutamol EP Impurity E".[][2] As a critical related substance, understanding its stability profile and degradation pathways is paramount for ensuring the quality, safety, and efficacy of Salbutamol drug products. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation mechanisms, drawing upon the extensive research conducted on its parent compound, Salbutamol. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing robust stability studies, developing stability-indicating analytical methods, and controlling impurities in pharmaceutical formulations.

While direct studies on the stability of this compound are limited, its structural similarity to Salbutamol allows for a reasoned extrapolation of its degradation behavior under various stress conditions. This guide will detail hypothesized degradation pathways and provide a framework for experimental investigation.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[]
Molecular Formula C₂₀H₂₇NO₃[]
Molecular Weight 329.43 g/mol [2]
CAS Number 24085-03-8[]
Synonyms Salbutamol EP Impurity E, N-Benzyl Salbutamol[]

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that can be influenced by various environmental factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and elucidate the degradation pathways.

Hypothesized Degradation Pathways of this compound

Based on the known degradation of Salbutamol and the chemical nature of the N-benzyl group, the following degradation pathways for this compound are proposed.

// Nodes NB_Albuterol [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Deg [label="Acidic Hydrolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Deg [label="Basic Hydrolysis / Oxidation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Deg [label="Oxidative Degradation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Thermal_Deg [label="Thermal Degradation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Photo_Deg [label="Photolytic Degradation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Deg_Prod_1 [label="Debenzylation Product\n(Salbutamol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_2 [label="Oxidation Products\n(e.g., Aldehyde, Ketone derivatives)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_3 [label="Ether Formation\n(in presence of alcohols)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_4 [label="Polymerization Products", fillcolor="#F1F3F4", fontcolor="#202124"]; Deg_Prod_5 [label="Products of Benzyl Group Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges NB_Albuterol -> Acid_Deg; NB_Albuterol -> Base_Deg; NB_Albuterol -> Oxidative_Deg; NB_Albuterol -> Thermal_Deg; NB_Albuterol -> Photo_Deg;

Acid_Deg -> Deg_Prod_1; Acid_Deg -> Deg_Prod_3; Base_Deg -> Deg_Prod_2; Base_Deg -> Deg_Prod_4; Oxidative_Deg -> Deg_Prod_2; Oxidative_Deg -> Deg_Prod_5; Thermal_Deg -> Deg_Prod_1; Thermal_Deg -> Deg_Prod_4; Photo_Deg -> Deg_Prod_2; } }

Caption: Hypothesized degradation pathways of this compound under various stress conditions.

  • Acidic Conditions: Salbutamol is known to be relatively stable in acidic solutions.[3] However, the N-benzyl group in this compound could be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of Salbutamol and benzyl alcohol. In the presence of alcohols, acid-catalyzed ether formation is a known degradation pathway for Salbutamol, and a similar reaction could be anticipated for this compound.[4]

  • Basic Conditions: In alkaline solutions, Salbutamol is prone to oxidation and polymerization. The phenolic hydroxyl group is more susceptible to oxidation at higher pH. Therefore, this compound is expected to degrade in basic media, likely forming colored degradation products due to oxidation of the phenolic ring.

The phenolic moiety in this compound is a primary target for oxidation, similar to Salbutamol.[5] Oxidizing agents such as hydrogen peroxide can lead to the formation of various degradation products, including aldehyde and ketone derivatives. The benzylic position of the N-benzyl group could also be susceptible to oxidation, potentially forming a benzoyl derivative or leading to debenzylation.

Thermal stress can induce degradation, and for Salbutamol, this can lead to the formation of various impurities.[6] For this compound, thermal degradation may result in debenzylation to form Salbutamol, or further decomposition and polymerization. The presence of excipients can influence the thermal stability of the drug substance.

Exposure to light, particularly UV radiation, can cause degradation of photolabile compounds. While Salbutamol itself is susceptible to photodegradation, the introduction of the benzyl group, a chromophore, in this compound might enhance its photosensitivity, leading to complex degradation pathways.

Experimental Protocols for Stability and Degradation Studies

To investigate the stability and degradation pathways of this compound, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required. The following protocols are based on established methods for Salbutamol and its impurities.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate degradation products to a level of approximately 10-30% to facilitate their detection and characterization.[6]

Table 1: Recommended Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClAmbient / 60°C3 hours - 24 hours
Base Hydrolysis 0.1 M NaOHAmbient3 hours - 24 hours
Oxidation 3% H₂O₂Ambient3 hours - 24 hours
Thermal Degradation Dry Heat100°C3 hours - 7 days
Photostability UV light (254 nm) and visible lightAmbientAs per ICH Q1B

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • For each stress condition, mix the stock solution with the specified reagent or expose it to the specified condition.

  • At appropriate time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the stressed samples using a validated stability-indicating analytical method.

// Nodes Start [label="Prepare N-Benzyl\nAlbuterol Solution", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Stress [label="Apply Stress Conditions\n(Acid, Base, H2O2, Heat, Light)", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Withdraw Samples\nat Time Intervals", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize (if applicable)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dilute [label="Dilute to\nWorking Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze using\nStability-Indicating Method\n(e.g., HPLC-UV/MS)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Identify and Characterize\nDegradation Products", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Elucidate Degradation\nPathways", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Stress; Stress -> Sample; Sample -> Neutralize; Neutralize -> Dilute; Dilute -> Analyze; Analyze -> Characterize; Characterize -> End; } }

Caption: Experimental workflow for forced degradation studies of this compound.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the drug substance from its degradation products, allowing for accurate quantification of the remaining intact drug. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.

Table 2: Example HPLC Method Parameters for this compound and its Degradants

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient A linear gradient from 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 277 nm or Mass Spectrometry (for identification)

Method Validation: The developed analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

While direct stability data for this compound is not extensively available, a comprehensive understanding of its potential degradation pathways can be inferred from the well-documented stability profile of Salbutamol. The presence of the N-benzyl group may introduce unique degradation routes that warrant specific investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct forced degradation studies and develop robust, stability-indicating analytical methods. Such studies are essential for the effective control of this impurity in Salbutamol drug products, ultimately contributing to the delivery of safe and effective medicines to patients. Further research focusing specifically on the stability of this compound is encouraged to confirm the hypothesized degradation pathways and to provide quantitative data on its stability under various conditions.

References

Solubility Profile of N-Benzyl Albuterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzyl albuterol, a key derivative of the well-known bronchodilator albuterol (also known as salbutamol). Understanding the solubility of this compound is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and overall efficacy. This document summarizes available solubility data, outlines experimental protocols for its determination, and provides insight into the relevant biological pathways.

Core Concepts: Understanding Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in pharmaceutical sciences. For a drug candidate like this compound, solubility influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent compound.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of solvents is currently limited in publicly available literature. However, qualitative and semi-quantitative data from various sources provide initial guidance. The following table summarizes the available information.

SolventIUPAC NameSolubility DescriptionQuantitative Value (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxideSparingly soluble1 - 10Not Specified
EthanolEthanolSlightly soluble0.1 - 1Not Specified
DichloromethaneDichloromethaneSlightly solubleNot SpecifiedNot Specified
Ethyl AcetateEthyl acetateSlightly solubleNot SpecifiedNot Specified
MethanolMethanolSlightly solubleNot SpecifiedNot Specified

Note: "Sparingly soluble" and "Slightly soluble" are qualitative descriptors. The quantitative ranges are estimations based on these terms.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation concentration of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane, ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure the complete removal of solid particles.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

G A Add excess this compound to solvent in vials B Equilibrate on shaker at constant temperature (24-72h) A->B Supersaturation C Phase Separation (Centrifugation or Filtration) B->C Equilibrium reached D Collect clear supernatant C->D E Dilute supernatant for analysis D->E F Quantify concentration using HPLC E->F G Calculate solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Biological Context: Albuterol's Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, it is presumed to interact with the same target as its parent compound, albuterol: the β2-adrenergic receptor. Albuterol is a selective β2-adrenergic agonist, and its therapeutic effect in asthma and other respiratory diseases is mediated through the relaxation of bronchial smooth muscle.

The binding of albuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Simplified β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Albuterol Albuterol Receptor β2-Adrenergic Receptor (GPCR) Albuterol->Receptor Binds to G_Protein G Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Methodological & Application

Application Note & Protocol: HPLC Quantification of N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Benzyl albuterol, a known impurity of Salbutamol (Albuterol).

Introduction

This compound, also known as Salbutamol Sulphate Impurity E (EP), is a potential impurity in the synthesis of the bronchodilator drug, Salbutamol[1]. Its chemical formula is C₂₀H₂₇NO₃ and it has a molecular weight of 329.43 g/mol [1][2][3]. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product. This application note details a robust and accurate reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in bulk drug substances or formulated products.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity >95%)[]

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Reagents:

    • Formic acid (analytical grade)

  • Sample Diluent: Acetonitrile and water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 277 nm[5][6]
Run Time Approximately 20 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
17.01090
17.1955
20.0955

Table 2: Gradient Elution Program

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 0.1 µg/mL to 10 µg/mL.

Preparation of Sample Solutions
  • Sample Stock Solution: Accurately weigh a quantity of the sample (e.g., Salbutamol bulk drug) expected to contain this compound and transfer it to a suitable volumetric flask.

  • Sample Working Solution: Dissolve and dilute the sample with the sample diluent to achieve a final concentration within the calibration range of the working standard solutions. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Analysis

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. This includes injecting the working standard solution (e.g., 5 µg/mL) five times and calculating the relative standard deviation (RSD) for the peak area and retention time.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area (n=5) ≤ 2.0%
RSD of Retention Time (n=5) ≤ 1.0%

Table 3: System Suitability Parameters

Calibration Curve

Inject the prepared working standard solutions in increasing order of concentration. Plot a calibration curve of the peak area versus the concentration of this compound. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.1[Example Value: 5,000]
0.5[Example Value: 25,000]
1.0[Example Value: 50,000]
2.5[Example Value: 125,000]
5.0[Example Value: 250,000]
10.0[Example Value: 500,000]

Table 4: Example Calibration Data

Quantification of this compound in Samples

Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating the peak area of the sample from the calibration curve. The amount of this compound in the original sample can then be calculated using the following formula:

Amount of this compound (%) = (C / S) x (V / W) x P x 100

Where:

  • C = Concentration of this compound from the calibration curve (µg/mL)

  • S = Concentration of the sample solution (µg/mL)

  • V = Final volume of the sample solution (mL)

  • W = Weight of the sample taken (µg)

  • P = Purity of the this compound reference standard

Visualization of Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection UV Detection (277 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Peak Integration, Calibration Curve) data_acq->analysis quantification Quantification of This compound analysis->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Note: High-Throughput Analysis of Salbutamol and its Impurities Using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and rapid Supercritical Fluid Chromatography (SFC) method for the separation and quantification of salbutamol and its related impurities. The developed method offers a significant reduction in analysis time compared to traditional High-Performance Liquid Chromatography (HPLC) methods, demonstrating a seven-fold increase in speed over the European Pharmacopeia (EP) LC method.[1] This high-throughput capability, coupled with excellent resolution and sensitivity, makes the described SFC method a superior alternative for quality control and impurity profiling in the pharmaceutical industry. The method has been successfully validated for the determination of key impurities such as B, D, F, and G.[1]

Introduction

Salbutamol is a widely used bronchodilator for the treatment of asthma and other respiratory conditions. As with any active pharmaceutical ingredient (API), the presence of impurities, which can arise during synthesis or degradation, must be carefully monitored to ensure the safety and efficacy of the final drug product. The European Pharmacopeia (EP) outlines a liquid chromatography (LC) method for this purpose; however, it suffers from long run times.[1]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional HPLC, offering advantages such as faster separations, reduced solvent consumption, and unique selectivity.[2][3][4][5] This application note presents a detailed protocol for an achiral SFC method capable of separating salbutamol from its specified impurities (B, D, F, G, and I) in under 7 minutes.[6]

Experimental

Instrumentation
  • SFC System: An Agilent 1260 Infinity II SFC System or equivalent, equipped with:

    • 1260 Infinity II SFC Control Module

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • Back Pressure Regulator (BPR)

  • Detector: Agilent 1290 Infinity II Variable Wavelength Detector (VWD) or a compatible UV/Vis detector.

Materials and Reagents
  • Columns: A screening of stationary phases is recommended for initial method development.[3][4][5] The final method utilized a column demonstrating optimal selectivity.

  • Solvents:

    • Carbon Dioxide (CO2), SFC grade

    • Methanol (MeOH), HPLC or gradient grade

    • Acetonitrile (ACN), HPLC or gradient grade

    • 2-Propanol (IPA), analytical grade

    • Water, deionized or HPLC grade

  • Additives:

    • Ammonium formate

  • Standards:

    • Salbutamol Sulfate CRS

    • EDQM Impurity B CRS

    • EDQM Impurity D CRS

    • EDQM Impurity F CRS

    • EDQM Impurity G CRS

    • EDQM Impurity I CRS

Chromatographic Conditions
ParameterValue
Column [Specify column used in the final method, e.g., Trefoil CEL1, 2.5 µm, 4.6 x 150 mm]
Mobile Phase A Supercritical CO2
Mobile Phase B (Co-solvent) Methanol with 10 mM Ammonium Formate
Gradient [Specify gradient, e.g., 5% to 40% B over 5 minutes]
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection Wavelength 276 nm
Injection Volume 2 µL

Protocols

Standard and Sample Preparation

Stock Solution (Impurities B, D, F, G):

  • Accurately weigh and dissolve 5 mg each of Impurity B CRS, Impurity D CRS, Impurity F CRS, and Impurity G CRS in a 50.0 mL volumetric flask.[6]

  • Dilute to volume with a mixture of Water/Acetonitrile (20/80 v/v).[6]

Intermediate Solution 1:

  • Accurately weigh and dissolve 20 mg of Salbutamol Sulfate CRS in a 10.0 mL volumetric flask.[6]

  • Add 600 µL of the Stock Solution to the flask.[6]

  • Dilute to volume with the Water/Acetonitrile diluent.

System Suitability Test (SST) Solution:

  • Dissolve the contents of one vial of Impurity I CRS with 1.0 mL of Intermediate Solution 1.[6]

Sample Solution:

  • Accurately weigh about 20 mg of the salbutamol sample into a 10.0 mL volumetric flask.[6]

  • Add 2 mL of water to dissolve the sample.[6]

  • Fill the flask to the mark with acetonitrile.[6]

  • Prepare three independent solutions for each sample.[6]

SFC System Operation and Method Execution
  • System Startup: Ensure the SFC system is properly purged and equilibrated.

  • Method Setup: Program the chromatographic conditions as detailed in the "Chromatographic Conditions" table.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Inject the diluent (blank) to ensure no carryover.

    • Perform at least six replicate injections of the SST solution to verify system performance.

    • Inject the prepared sample solutions.

  • Data Acquisition: Acquire data for the duration of the chromatographic run (e.g., 7 minutes).

Data Presentation

The following table summarizes the retention times and relative standard deviation (RSD) values obtained from six replicate injections of the System Suitability Test (SST) solution.

CompoundRetention Time (min)Peak Area RSD (%)Retention Time RSD (%)
Impurity D2.694< 2.0< 1.0
Impurity G3.438< 2.0< 1.0
Impurity I3.783< 2.0< 1.0
Impurity B4.254< 2.0< 1.0
Salbutamol5.008-< 1.0
Impurity F6.455< 2.0< 1.0

Data adapted from an interlaboratory study demonstrating the method's robustness.[6]

The validated dosing range for impurities B, D, F, and G covered 50% to 150% of the targeted concentration (0.3% level), with limits of detection (LODs) estimated to be around 0.5 µg/mL.[1]

Visualizations

experimental_workflow prep Sample and Standard Preparation sst System Suitability Test (SST Injections) prep->sst system_prep SFC System Preparation & Equilibration system_prep->sst sample_analysis Sample Analysis sst->sample_analysis SST Passed data_processing Data Processing and Quantification sample_analysis->data_processing report Reporting data_processing->report

Caption: Experimental workflow for SFC analysis of salbutamol impurities.

troubleshooting_workflow start Poor Separation or Peak Shape check_column Check Column Performance start->check_column screen_columns Screen Dissimilar Stationary Phases check_column->screen_columns Column OK good_separation Achieve Good Separation check_column->good_separation Column Issue Resolved optimize_mobile_phase Optimize Co-solvent & Additive screen_columns->optimize_mobile_phase adjust_conditions Adjust Temperature & Pressure optimize_mobile_phase->adjust_conditions adjust_conditions->good_separation

Caption: Logical workflow for SFC method development and troubleshooting.

Conclusion

The presented Supercritical Fluid Chromatography method provides a rapid, reliable, and robust solution for the analysis of salbutamol and its impurities. The significant reduction in analysis time and solvent consumption makes it an excellent alternative to conventional HPLC methods for quality control in the pharmaceutical industry. The detailed protocol and experimental parameters provide a solid foundation for researchers and scientists to implement this high-throughput method in their laboratories.

References

Application Notes and Protocols for N-Benzyl Albuterol Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl albuterol, also known as Salbutamol Impurity E, is a critical reference standard for the analytical testing of albuterol (salbutamol), a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] As a process impurity and potential degradation product, the accurate identification and quantification of this compound are essential to ensure the quality, safety, and efficacy of albuterol drug products. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in analytical testing.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Chemical Name 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol[2]
Synonyms Salbutamol Impurity E, N-Benzyl Salbutamol[2][3]
CAS Number 24085-03-8[2][3][4]
Molecular Formula C₂₀H₂₇NO₃[2][3]
Molecular Weight 329.43 g/mol [3]
Appearance White to Off-White Solid[5]
Storage 2-8°C, keep dry, under inert gas

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the separation, identification, and quantification of this compound in albuterol drug substances and products. The following table summarizes a typical set of HPLC parameters that can be used as a starting point for method development and validation.

ParameterRecommended Conditions
Column Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02M Potassium Dihydrogen Phosphate Buffer
Mobile Phase B Acetonitrile
Gradient Timed gradient program: T/%B: 0/0, 3/0, 8/50, 15/50, 16/0, 20/0
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 40°C

Experimental Protocols

Synthesis of this compound Reference Standard

This protocol is based on the synthesis of salbutamol impurities and should be performed by qualified chemists in a suitable laboratory environment.

Objective: To synthesize this compound for use as a reference standard.

Materials:

  • Salbutamol base

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Benzyl chloride

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • HPLC system for reaction monitoring

Procedure:

  • Charge 2 g of Salbutamol base into a round bottom flask equipped with a magnetic stirrer.

  • Add 50 mL of acetone to the flask.

  • Add 1.2 g of potassium carbonate to the mixture.

  • Begin stirring and heating the mixture.

  • Add 1.1 g of benzyl chloride to the reaction mixture.

  • Reflux the contents for 12 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the reaction mixture can be worked up to isolate the this compound. Purification can be achieved using preparative HPLC.

Synthesis_Pathway Salbutamol Salbutamol Base Reagents Benzyl Chloride, K₂CO₃ Acetone, Reflux Salbutamol->Reagents NB_Albuterol This compound Reagents->NB_Albuterol

Synthesis of this compound.
Analytical Method for Quantification by HPLC

This protocol provides a general procedure for the quantification of this compound using the reference standard. Method validation according to ICH guidelines is required before routine use.

Objective: To quantify the amount of this compound in a sample.

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and potassium dihydrogen phosphate

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases as described in the analytical methods table.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the albuterol drug substance or product in the diluent.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in the analytical methods table.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Prep Standard Solution (this compound RS) Injection Inject Standards & Sample Standard_Prep->Injection Sample_Prep Sample Solution (Albuterol Drug Product) Sample_Prep->Injection HPLC_System->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification

Workflow for HPLC Analysis.
Protocol for Determining β₂-Adrenergic Receptor Binding Affinity

As this compound is a derivative of albuterol, a known β₂-adrenergic receptor agonist, it is valuable to determine its own binding affinity for this receptor. This protocol describes a general competitive radioligand binding assay.[6]

Objective: To determine the binding affinity (Ki) of this compound for the human β₂-adrenergic receptor.

Materials:

  • Cell membranes expressing the human β₂-adrenergic receptor

  • Radiolabeled β₂-adrenergic receptor antagonist (e.g., [³H]-Dihydroalprenolol)

  • This compound reference standard

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, combine a fixed amount of cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at a specified temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling_Pathway cluster_receptor Cell Membrane B2AR β₂-Adrenergic Receptor G_Protein Gs Protein Activation B2AR->G_Protein Ligand This compound (Potential Agonist) Ligand->B2AR AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response

Potential β₂-Adrenergic Signaling.

References

Application Note: Structural Elucidation of N-Benzyl Albuterol using 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Among the various NMR techniques, proton (1H-NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note provides a detailed protocol and data interpretation guide for the structural characterization of N-Benzyl albuterol, a derivative of the well-known bronchodilator albuterol (salbutamol). The N-benzyl group introduces new signals and complexities in the 1H-NMR spectrum compared to the parent drug, making a thorough understanding of the spectrum crucial for its unambiguous identification and characterization.

Experimental Protocol

This section details the methodology for acquiring a high-quality 1H-NMR spectrum of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the 1H-NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for this type of molecule. The selection of the solvent can influence the chemical shifts of labile protons (e.g., -OH and -NH).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shift scale to 0 ppm.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. Instrumentation

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution, which is particularly important for resolving the aromatic and other overlapping signals.

3. Data Acquisition

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine 1H-NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each resonance.

Data Presentation

The following table summarizes the predicted 1H-NMR spectral data for this compound. These values are estimated based on the known spectrum of albuterol and the expected influence of the N-benzyl substituent. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted 1H-NMR Data for this compound

Proton LabelChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ha1.10s-9Htert-Butyl group
Hb2.65ddJ = 12.5, 8.01HCH2-N (diastereotopic)
Hc2.80ddJ = 12.5, 4.01HCH2-N (diastereotopic)
Hd3.65s-2HCH2-Ph (benzylic)
He4.60s-2HAr-CH2OH
Hf4.75ddJ = 8.0, 4.01HCH-OH
Hg6.80dJ = 8.01HAromatic (Albuterol ring)
Hh7.05ddJ = 8.0, 2.01HAromatic (Albuterol ring)
Hi7.20dJ = 2.01HAromatic (Albuterol ring)
Hj7.25-7.40m-5HAromatic (Benzyl ring)
H-OH (Ar)~5.0 (broad s)s-1HPhenolic OH
H-OH (CH)~3.5 (broad s)s-1HAlcoholic OH
H-OH (CH2)~4.8 (broad s)s-1HBenzylic OH

Visualization of Workflow and Structure

The following diagrams illustrate the logical workflow for the structural elucidation and the chemical structure of this compound with proton assignments.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Elucidation Sample This compound Sample Preparation Dissolve & Filter Sample->Preparation Solvent Deuterated Solvent + TMS Solvent->Preparation NMR_Tube Prepared NMR Tube Preparation->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition 1H-NMR Data Acquisition Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed 1H-NMR Spectrum Processing->Spectrum Analysis Analyze Chemical Shifts, Multiplicities, Coupling Constants, and Integrals Spectrum->Analysis Structure Structure Confirmation Analysis->Structure

Figure 1: Workflow for 1H-NMR Structural Elucidation.

Figure 2: Structure of this compound with Proton Labeling.

Application Note: Mass Spectrometry Fragmentation Analysis of N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-Benzyl albuterol, a derivative of the well-known β2-adrenergic agonist, albuterol (salbutamol). Understanding the fragmentation behavior of this compound is critical for its identification and quantification in various matrices, including pharmaceutical formulations and biological samples. This note outlines the probable fragmentation pathways under common ionization techniques, presents the data in a structured format, and provides a general protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a derivative of albuterol where a benzyl group is attached to the nitrogen atom. Albuterol is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The addition of the benzyl group alters the molecule's polarity and molecular weight, which in turn affects its analytical behavior, particularly in mass spectrometry. Mass spectrometry is a powerful analytical technique used for the structural elucidation and quantification of chemical compounds. The fragmentation pattern generated in a mass spectrometer is a unique fingerprint of a molecule, providing valuable information for its identification.

This application note will focus on the predicted fragmentation of this compound based on the known fragmentation of albuterol and the general principles of mass spectrometry.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is expected to be influenced by the ionization method employed. Electrospray ionization (ESI), a soft ionization technique, is likely to generate a prominent protonated molecule [M+H]⁺. Subsequent fragmentation in the collision cell of a tandem mass spectrometer (MS/MS) will yield characteristic product ions. Electron ionization (EI), a hard ionization technique, would lead to more extensive fragmentation directly in the ion source.

Molecular Information:

CompoundMolecular FormulaMolecular WeightMonoisotopic Mass
This compoundC₂₀H₂₇NO₃329.44 g/mol 329.1991 Da[1]
Proposed Fragmentation Pathway under ESI-MS/MS

Under positive ion electrospray ionization, this compound is expected to readily form the protonated molecule at an m/z of 330.2. Collision-induced dissociation (CID) of this precursor ion would likely lead to several key fragmentation pathways:

  • Loss of the Benzyl Group: A common fragmentation pathway for N-benzylated compounds is the cleavage of the C-N bond, leading to the loss of a neutral benzyl radical or a benzyl cation. However, the most characteristic fragmentation is often the formation of the tropylium ion.

  • Formation of the Tropylium Ion: The benzyl group can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is a very common and often abundant fragment for compounds containing a benzyl moiety.

  • Cleavage of the Side Chain: Alpha-cleavage adjacent to the nitrogen atom is a typical fragmentation for amines. This can result in the formation of an iminium ion.

  • Loss of Water: The presence of a hydroxyl group in the structure allows for the neutral loss of water (18 Da).

  • Fragmentation of the Albuterol Core: The fragmentation pattern is also expected to show ions characteristic of the albuterol structure itself.

Key Predicted Fragment Ions

The following table summarizes the predicted key fragment ions of this compound, their proposed structures, and their corresponding mass-to-charge ratios (m/z).

m/z Proposed Fragment Ion Proposed Structure/Origin
330.2[M+H]⁺Protonated this compound
312.2[M+H - H₂O]⁺Loss of water from the protonated molecule
272.2[M+H - C₄H₉]⁺Loss of the tert-butyl group
238.1[M+H - C₇H₇]⁺Loss of the benzyl group
148.1Cleavage of the C-C bond adjacent to the hydroxyl group
91.1[C₇H₇]⁺Tropylium ion from the benzyl group

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a liquid chromatograph coupled to a tandem mass spectrometer.

Sample Preparation

For analysis in biological matrices such as plasma or urine, a sample extraction is necessary to remove interferences.

  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE) (for urine):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load 1 mL of urine (pre-treated with a buffer to adjust pH).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a methanolic solution containing a small percentage of ammonia.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Liquid Chromatography Conditions
Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Conditions
Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
330.291.125Quantifier
330.2272.220Qualifier

Visualizations

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound [M+H]⁺ m/z = 330.2 F1 [M+H - H₂O]⁺ m/z = 312.2 M->F1 - H₂O F2 Tropylium Ion [C₇H₇]⁺ m/z = 91.1 M->F2 - C₁₃H₂₀NO₂ F3 [M+H - C₄H₉]⁺ m/z = 272.2 M->F3 - C₄H₉ F4 [M+H - C₇H₇]⁺ m/z = 238.1 M->F4 - C₇H₇

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Protein Precipitation or SPE Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Confirmation) MS_Detection->Data_Analysis

References

Application Note: Protocol for Detecting N-Benzyl Albuterol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyl albuterol is a known process-related impurity and metabolite of Albuterol (also known as Salbutamol).[1][2] Albuterol is a selective beta2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the medication.[4] Impurity profiling is a key aspect of pharmaceutical development and quality control.[4] This application note provides a detailed protocol for the detection and quantification of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described is based on established principles for the analysis of albuterol and its related substances.[5][6][7]

Experimental Protocol

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound from the active pharmaceutical ingredient, albuterol.

1. Principle

The method utilizes reversed-phase chromatography to separate this compound from albuterol and other potential impurities based on their polarity. A C18 stationary phase is used with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where both albuterol and this compound exhibit a response.

2. Reagents and Materials

  • This compound reference standard (Purity > 95%)[]

  • Albuterol Sulfate reference standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (ACS grade)

  • Orthophosphoric acid (85%, ACS grade)

  • Water (HPLC grade or Milli-Q)

  • Pharmaceutical formulation containing Albuterol Sulfate

3. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Chromatography data acquisition and processing software

4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 95% A / 5% B to 10% A / 90% B over 30 minutes
Flow Rate 1.0 mL/min[5]
Column Temperature 35 °C
Detection Wavelength 225 nm[6] or 277 nm[8]
Injection Volume 10 µL
Run Time Approximately 40 minutes

5. Preparation of Solutions

  • Mobile Phase A: Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter and degas.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a concentration of approximately 100 µg/mL.

  • Standard Stock Solution (Albuterol Sulfate): Accurately weigh about 12 mg of Albuterol Sulfate reference standard (equivalent to 10 mg of Albuterol) into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of this compound (e.g., 1 µg/mL) by diluting the stock solution. A system suitability solution should be prepared by mixing Albuterol and this compound to verify resolution.

  • Sample Preparation: For a liquid formulation, accurately dilute a known volume of the sample with the diluent to achieve a final theoretical albuterol concentration of about 100 µg/mL. For solid dosage forms, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to a single dose into a volumetric flask and dissolve with the diluent, using sonication if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to verify the resolution between albuterol and this compound.

  • Inject the working standard solution in replicate (e.g., n=5) to check for system precision.

  • Inject the prepared sample solutions.

  • Identify the peaks for albuterol and this compound based on their retention times compared to the standards.

  • Quantify the amount of this compound in the sample using the peak area and the external standard method.

Data Presentation

The performance of the analytical method should be validated according to ICH guidelines.[5] A summary of typical method validation parameters is presented in the table below. The values are representative for the analysis of related substances in pharmaceutical products.[4][6]

ParameterTypical Acceptance CriteriaExpected Performance
Specificity No interference at the retention time of the analytePeak purity of this compound is demonstrated
Linearity (r²) ≥ 0.99> 0.998
Range LOQ to 150% of the specification limit0.1 µg/mL to 5.0 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.1 µg/mL
Accuracy (% Recovery) 80.0% to 120.0%95.0% - 105.0%
Precision (% RSD) Repeatability (≤ 5.0%), Intermediate Precision (≤ 10.0%)< 2.0% for repeatability
Robustness No significant impact on results from minor changesMethod is robust to minor variations in pH and mobile phase composition

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Detection cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase and Diluent B Prepare Standard Solutions (Albuterol & this compound) A->B C Prepare Sample Solution (from Pharmaceutical Formulation) A->C D System Equilibration C->D E Inject Blank, Standards, and Samples D->E F Acquire Chromatographic Data E->F G Peak Identification (based on Retention Time) F->G H Peak Integration and Quantification G->H I Generate Report H->I

Caption: Workflow for the detection of this compound.

Logical Relationship Diagram

G Relationship of this compound to Albuterol cluster_synthesis Albuterol Synthesis cluster_impurity Impurity Formation cluster_formulation Pharmaceutical Formulation A Starting Materials B Intermediate Steps A->B C Albuterol (API) B->C D This compound (Process-Related Impurity) B->D Side Reaction E Albuterol Drug Product C->E D->E Present as impurity

Caption: this compound as a process-related impurity.

References

Application Notes and Protocols: Characterization of N-Benzyl Albuterol in Adrenergic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl albuterol is a derivative of albuterol (salbutamol), a well-characterized short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[][2] As a metabolite and potential impurity in albuterol preparations, the characterization of this compound's pharmacological profile at adrenergic receptors is crucial for a comprehensive understanding of its potential biological activity and for ensuring the purity and safety of albuterol-based therapeutics.[] These application notes provide detailed protocols for determining the binding affinity of this compound at various adrenergic receptor subtypes using radioligand binding assays.

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are activated by the endogenous catecholamines epinephrine and norepinephrine and are essential for regulating a wide array of physiological processes.[3] They are broadly classified into α and β subtypes, each with further divisions (α1, α2, β1, β2, β3).[3] The therapeutic effects and side-effect profiles of adrenergic ligands are dictated by their specific binding affinities and efficacies at these receptor subtypes. While albuterol is known to be significantly more selective for β2 over β1 receptors, the binding profile of this compound has not been extensively reported in the scientific literature.[] The following protocols outline the necessary steps to quantify the binding affinity of this compound.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors mediate their downstream effects through coupling to various G proteins. Upon agonist binding, β-adrenergic receptors typically couple to Gs, activating adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2][4] This cascade leads to the activation of protein kinase A (PKA) and subsequent cellular responses, such as smooth muscle relaxation.[4] Conversely, α2-adrenergic receptors often couple to Gi, which inhibits adenylyl cyclase, while α1-receptors couple to Gq to activate the phospholipase C pathway. Understanding these pathways is fundamental to interpreting the functional consequences of a ligand binding to its receptor.

Adrenergic_Signaling cluster_beta β-Adrenergic Signaling cluster_alpha1 α1-Adrenergic Signaling Agonist_beta Agonist (e.g., Albuterol) Beta_Receptor β-Adrenergic Receptor Agonist_beta->Beta_Receptor Binds Gs Gs Protein Beta_Receptor->Gs Activates AC_beta Adenylyl Cyclase Gs->AC_beta Stimulates cAMP cAMP AC_beta->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response_beta Cellular Response (e.g., Muscle Relaxation) PKA->Response_beta Phosphorylates targets Agonist_alpha1 Agonist Alpha1_Receptor α1-Adrenergic Receptor Agonist_alpha1->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 hydrolysis Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response_alpha1 Cellular Response (e.g., Vasoconstriction) Ca_PKC->Response_alpha1 Binding_Assay_Workflow cluster_prep Assay Plate Preparation cluster_reagents Reagent Addition cluster_reaction Incubation & Termination cluster_analysis Data Acquisition & Analysis Total Total Binding Wells: Buffer Add_Radioligand Add Radioligand to all wells Total->Add_Radioligand NSB Non-Specific Wells: High Conc. Antagonist NSB->Add_Radioligand Test Test Compound Wells: Serial Dilutions of This compound Test->Add_Radioligand Add_Membranes Add Membrane Preparation to all wells to initiate reaction Add_Radioligand->Add_Membranes Incubate Incubate to reach equilibrium (e.g., 60-90 min at RT) Add_Membranes->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash filters with ice-cold Assay Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

References

Application Notes & Protocols: In Vitro Assessment of N-Benzyl Albuterol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl albuterol is known as an impurity of Salbutamol (Albuterol), a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[] As a beta-2 adrenergic agonist, albuterol relaxes the smooth muscle of the airways.[2][3][4][5] Given that impurities can have unintended biological effects, a thorough cytotoxicological assessment of this compound is crucial to ensure the safety of pharmaceutical formulations.

These application notes provide a comprehensive framework for the in vitro assessment of this compound cytotoxicity, focusing on methodologies relevant to respiratory drug development. The protocols detailed below are designed to be adaptable for use with relevant human lung epithelial cell lines, such as BEAS-2B or A549.[6][7]

Experimental Objectives

  • Determine the concentration-dependent effect of this compound on the viability of human bronchial epithelial cells.

  • Assess the potential of this compound to induce membrane damage and cytotoxicity.

  • Investigate the induction of apoptosis as a potential mechanism of cell death.

  • Establish a comprehensive cytotoxicity profile to inform risk assessment.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for the presentation of quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Assessment by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1095.3 ± 6.1
5085.7 ± 7.3
10070.2 ± 8.5
25045.1 ± 9.2
50022.5 ± 6.9
10008.9 ± 4.1

Table 2: Cytotoxicity Assessment by LDH Release Assay

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
16.3 ± 1.5
108.9 ± 2.1
5018.4 ± 3.5
10035.7 ± 4.8
25062.1 ± 7.2
50085.4 ± 8.9
100092.3 ± 6.7

Table 3: Apoptosis Assessment by Caspase-3/7 Activity Assay

Concentration of this compound (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.2
11.1 ± 0.3
101.5 ± 0.4
502.8 ± 0.6
1004.5 ± 0.9
2507.2 ± 1.3
5005.8 ± 1.1 (potential secondary necrosis)
10003.1 ± 0.8 (potential secondary necrosis)

Experimental Protocols

Cell Culture
  • Cell Line: Human bronchial epithelial cells (BEAS-2B, ATCC® CRL-9609™).

  • Culture Medium: BEGM™ Bronchial Epithelial Cell Growth Medium (Lonza, CC-3170).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Cells should be passaged when they reach 80-90% confluency.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • BEAS-2B cells

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Protocol:

    • Seed BEAS-2B cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[6][8]

  • Materials:

    • BEAS-2B cells

    • 96-well cell culture plates

    • This compound stock solution

    • Culture medium

    • LDH cytotoxicity assay kit (e.g., from Promega or Thermo Fisher Scientific)

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • BEAS-2B cells

    • 96-well cell culture plates (white-walled for luminescence)

    • This compound stock solution

    • Culture medium

    • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Protocol:

    • Seed BEAS-2B cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

    • Follow the manufacturer's protocol for the Caspase-Glo® 3/7 assay. This typically involves adding the reagent directly to the wells, incubating, and then measuring luminescence.

    • Express the results as a fold change in caspase activity relative to the vehicle control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture BEAS-2B Cell Culture CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding PrepareDilutions Prepare this compound Dilutions TreatCells Treat Cells for 24, 48, 72h PrepareDilutions->TreatCells MTT MTT Assay (Cell Viability) TreatCells->MTT LDH LDH Assay (Cytotoxicity) TreatCells->LDH Caspase Caspase-3/7 Assay (Apoptosis) TreatCells->Caspase DataCollection Measure Absorbance/ Luminescence MTT->DataCollection LDH->DataCollection Caspase->DataCollection DataAnalysis Calculate % Viability, % Cytotoxicity, Fold Change DataCollection->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50

Caption: Workflow for assessing this compound cytotoxicity.

Albuterol_Signaling_Pathway Simplified Albuterol Signaling Pathway and Potential Cytotoxic Interruption cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cytotoxicity Potential Cytotoxic Effects of this compound Beta2AR Beta-2 Adrenergic Receptor AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to NBA This compound Mitochondria Mitochondrial Dysfunction NBA->Mitochondria MembraneDamage Membrane Damage NBA->MembraneDamage Apoptosis Apoptosis Induction NBA->Apoptosis Mitochondria->Apoptosis triggers Albuterol Albuterol Albuterol->Beta2AR Binds to

Caption: Albuterol signaling and potential points of cytotoxic interference.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for the in vitro assessment of this compound cytotoxicity. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the potential toxic effects of this compound on human bronchial epithelial cells, thereby contributing to the safety assessment of albuterol-containing pharmaceutical products.

References

Application Note: Forced Degradation Studies of Salbutamol and Characterization of N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). To ensure the safety and efficacy of pharmaceutical products, regulatory agencies require comprehensive stability testing, including forced degradation studies. These studies help to identify potential degradation products and establish the intrinsic stability of the drug substance.

This application note provides a detailed protocol for conducting forced degradation studies on salbutamol under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. It also addresses the origin and characterization of N-Benzyl albuterol, a known process-related impurity of salbutamol, which is often a subject of interest during impurity profiling. It is important to note that this compound is not typically formed as a degradation product under standard forced degradation conditions but rather originates from the synthetic process.

Understanding this compound: A Process-Related Impurity

This compound is a known impurity of salbutamol, as listed in the European Pharmacopoeia (EP) as Salbutamol EP Impurity E[1]. It is crucial for drug development professionals to understand that this impurity is an intermediate or a byproduct of the manufacturing process and not a degradant formed under typical environmental stresses.

The synthesis of salbutamol often involves the use of a benzyl protecting group on the amine. For instance, a common synthetic route involves the reaction of a suitable bromoketon with N-benzyl-N-t-butyl amine to form an aminoketone intermediate. Subsequent reduction and deprotection steps, typically involving catalytic hydrogenation to remove the benzyl group, yield the final salbutamol molecule[2]. If the debenzylation step is incomplete, this compound remains as a process-related impurity.

Forced Degradation Studies of Salbutamol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely degradation products and validate the stability-indicating power of analytical methods.

Experimental Workflow

The general workflow for conducting forced degradation studies of salbutamol is depicted below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Salbutamol Stock Solution samples Prepare Samples for Each Stress Condition start->samples acid Acid Hydrolysis (e.g., 0.1 M HCl) samples->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH) samples->base oxidation Oxidative Degradation (e.g., 3% H2O2) samples->oxidation thermal Thermal Degradation (e.g., 80°C) samples->thermal photo Photolytic Degradation (e.g., UV/Vis light) samples->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradation Products (e.g., LC-MS, NMR) hplc->characterize

Caption: Experimental workflow for forced degradation studies of salbutamol.

Protocols for Forced Degradation

The following protocols outline the conditions for inducing the degradation of salbutamol. These conditions may need to be optimized based on the specific formulation and analytical method used.

3.2.1. Acid Hydrolysis

  • Prepare a solution of salbutamol in a suitable solvent (e.g., water or methanol).

  • Add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2-6 hours)[3].

  • At designated time points, withdraw samples and neutralize them with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

3.2.2. Alkaline Hydrolysis

  • Prepare a solution of salbutamol in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2-6 hours)[3].

  • At designated time points, withdraw samples and neutralize them with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.

3.2.3. Oxidative Degradation

  • Prepare a solution of salbutamol in a suitable solvent.

  • Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light[3].

  • Withdraw samples at designated time points for analysis.

3.2.4. Thermal Degradation

  • Prepare a solution of salbutamol in a suitable solvent.

  • Heat the solution at a high temperature (e.g., 80-100°C) for a specified period (e.g., 24-48 hours)[3].

  • For solid-state thermal degradation, expose the powdered drug to dry heat (e.g., 105°C) for a specified duration[4].

  • Withdraw samples at designated time points for analysis.

3.2.5. Photolytic Degradation

  • Prepare a solution of salbutamol in a suitable solvent.

  • Expose the solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration. A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Withdraw samples at designated time points for analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying salbutamol from its degradation products.

Example HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)[5]. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 225 nm or 276 nm).

  • Column Temperature: 30-40°C.

Quantitative Data Summary

The following table summarizes the typical extent of degradation of salbutamol under various stress conditions. The actual percentage of degradation can vary depending on the exact experimental parameters.

Stress ConditionReagent/ParameterDurationTemperature% Degradation of Salbutamol (Approximate)Major Degradation Products
Acid Hydrolysis 0.1 M HCl6 hours80°C10 - 20%Varies, may include products of dehydration or other acid-catalyzed reactions.
Alkaline Hydrolysis 0.1 M NaOH4 hours80°C15 - 30%Varies, may include products of oxidation and rearrangement.
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp20 - 40%Oxidation products of the phenolic ring (e.g., quinone-type structures).
Thermal Degradation (Solution) -48 hours80°C5 - 15%Varies, may include dimers and other condensation products.
Thermal Degradation (Solid) -24 hours105°C< 5%Minimal degradation typically observed.
Photolytic Degradation UV/Vis LightAs per ICH Q1BAmbient5 - 15%Photodegradation can lead to a complex mixture of products.

Synthesis Pathway and the Origin of this compound

The following diagram illustrates a simplified synthetic pathway for salbutamol, highlighting the step where this compound can arise as a process-related impurity.

Salbutamol_Synthesis cluster_synthesis Salbutamol Synthesis start Starting Material (e.g., Bromoacetyl derivative) intermediate Aminoketone Intermediate start->intermediate reactant N-benzyl-N-t-butyl amine reactant->intermediate reduction Reduction intermediate->reduction 1. protected_salbutamol This compound (Protected Salbutamol) reduction->protected_salbutamol deprotection Deprotection (e.g., Catalytic Hydrogenation) protected_salbutamol->deprotection 2. salbutamol Salbutamol deprotection->salbutamol Complete impurity This compound (Process Impurity) deprotection->impurity Incomplete

Caption: Simplified synthetic route for salbutamol and the origin of this compound impurity.

Conclusion

Forced degradation studies are a critical component of drug development, providing valuable insights into the stability of salbutamol and helping to develop robust analytical methods. While a variety of degradation products can be formed under stress conditions, it is essential to distinguish these from process-related impurities. This compound is a well-characterized process-related impurity of salbutamol that arises from incomplete deprotection during synthesis, rather than from degradation. A thorough understanding of both degradation pathways and synthetic routes is crucial for effective impurity control and ensuring the quality and safety of salbutamol-containing drug products.

References

Application Note: A Validated HPLC Method for the Quantification of N-Benzyl Albuterol Impurity in Albuterol Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyl albuterol, also known as Salbutamol EP Impurity E, is a known process-related impurity of albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][][3][4] The rigorous control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical to ensure the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the validation of analytical procedures to ensure that they are suitable for their intended purpose.[5][6][7]

This application note provides a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in albuterol drug substance. The validation is performed in accordance with the ICH Q2(R2) guidelines and encompasses specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Analytical Method

The proposed analytical method utilizes RP-HPLC with UV detection for the separation and quantification of this compound from albuterol.

Chromatographic Conditions

ParameterCondition
Column Inertsil C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 20 µL
Diluent Mobile Phase A:Mobile Phase B (50:50 v/v)

Experimental Protocols

Standard and Sample Preparation

This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Albuterol Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of albuterol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

System Suitability Solution: Prepare a solution containing 10 µg/mL of albuterol and 1 µg/mL of this compound in diluent.

Spiked Sample Solution (for Accuracy): Accurately weigh about 100 mg of albuterol test sample into a 100 mL volumetric flask. Add a known amount of this compound stock solution to achieve concentrations at 50%, 100%, and 150% of the specification limit (e.g., 0.15%). Dissolve in and dilute to volume with diluent.

Method Validation Parameters

Inject the system suitability solution six times. The system is deemed suitable if the following criteria are met:

  • Resolution: The resolution between the albuterol and this compound peaks is not less than 2.0.

  • Tailing Factor: The tailing factor for the this compound peak is not more than 2.0.

  • Relative Standard Deviation (RSD): The %RSD of the peak area for this compound from the six replicate injections is not more than 5.0%.

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the albuterol drug substance.[8][9] A 1 mg/mL solution of albuterol is subjected to the following stress conditions:[9]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is kept at 105°C for 48 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) and visible light for 24 hours.

After degradation, the samples are analyzed by HPLC. The method is considered specific if the this compound peak is well-resolved from any degradation products and the main albuterol peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the this compound peak.[8]

A series of solutions of this compound are prepared by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the proposed specification limit (e.g., if the limit is 0.15%, the range would be approximately 0.05 µg/mL to 2.25 µg/mL). A minimum of five concentration levels should be prepared.[7] The peak area response is plotted against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the linear regression line, which should be ≥ 0.99.

Accuracy is determined by analyzing spiked samples of albuterol with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Each concentration level is prepared in triplicate. The percentage recovery is calculated using the following formula:

% Recovery = [(Amount of impurity found - Amount of impurity in unspiked sample) / Amount of impurity added] x 100

The mean recovery should be within 90.0% to 110.0%.

  • Repeatability (Intra-day Precision): Six replicate samples of albuterol spiked with this compound at the 100% specification level are prepared and analyzed on the same day by the same analyst. The %RSD of the results should not be more than 10.0%.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability study is repeated on a different day by a different analyst using a different instrument. The %RSD of the combined results from both days should not be more than 15.0%.

LOD and LOQ are determined based on the signal-to-noise ratio.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[10]

The LOQ should be verified by analyzing a solution at this concentration and demonstrating acceptable precision (%RSD ≤ 10.0%).

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • pH of the mobile phase buffer (± 0.2 units)

The system suitability parameters should be met under all varied conditions.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Resolution (Albuterol/N-Benzyl Albuterol)≥ 2.03.5
Tailing Factor (this compound)≤ 2.01.2
%RSD of Peak Area (n=6)≤ 5.0%0.8%

Table 2: Linearity of this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.05 (LOQ)1250
0.512450
1.025100
1.5 (100% level)37600
2.25 (150% level)56300
Correlation Coefficient (r²) ≥ 0.99

Table 3: Accuracy (% Recovery) of this compound

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean Recovery (%)
50%0.750.7397.398.1
0.750.7498.7
0.750.7498.7
100%1.501.4898.799.1
1.501.50100.0
1.501.4898.7
150%2.252.2298.798.5
2.252.2097.8
2.252.2399.1

Table 4: Precision of this compound

Parameter% Amount Found (n=6)Mean (%)%RSD
Repeatability 0.152, 0.149, 0.155, 0.151, 0.148, 0.1530.1511.8%
Intermediate Precision (Day 2) 0.155, 0.158, 0.153, 0.156, 0.159, 0.1540.1561.5%
Overall %RSD 2.5%

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD0.0153.2
LOQ0.0510.5

Table 6: Robustness

Parameter VariedModificationResolutionTailing Factor%RSD of Peak Area
Flow Rate0.9 mL/min3.61.20.9%
1.1 mL/min3.41.20.8%
Column Temperature28°C3.51.30.9%
32°C3.51.20.8%
Mobile Phase pH2.83.41.31.0%
3.23.61.20.9%

Visualizations

G cluster_prep Preparation cluster_validation Method Validation Workflow cluster_analysis Analysis & Reporting Prep_Standards Prepare Standards (this compound & Albuterol) System_Suitability System Suitability Prep_Standards->System_Suitability Linearity Linearity Prep_Standards->Linearity LOQ_LOD LOQ & LOD Prep_Standards->LOQ_LOD Prep_Samples Prepare Samples (Spiked & Unspiked) Specificity Specificity (Forced Degradation) Prep_Samples->Specificity Accuracy Accuracy (% Recovery) Prep_Samples->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Samples->Precision System_Suitability->Specificity Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: Experimental workflow for the analytical method validation.

G cluster_parameters Validation Parameters (ICH Q2) Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Caption: Logical relationship of analytical method validation parameters.

The described RP-HPLC method for the quantification of this compound impurity in albuterol drug substance is demonstrated to be specific, linear, accurate, precise, and robust. The method validation results meet the acceptance criteria outlined in the ICH guidelines, confirming that the method is fit for its intended purpose of routine quality control testing. The limit of detection and limit of quantitation are sufficiently low to detect and quantify this compound at levels well below typical specification limits. This validated method can be reliably implemented in a quality control laboratory for the release testing of albuterol API.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of N-Benzyl Albuterol with other Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving the co-elution of N-Benzyl albuterol (also known as Salbutamol EP Impurity E) with other impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic analysis of albuterol and its related substances.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

A1: this compound is a known process-related impurity of albuterol (salbutamol) and is listed in the European Pharmacopoeia as Salbutamol EP Impurity E.[1][2][3][4][5] Its chemical name is (1RS)-2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol.[1][2][5] The accurate quantification of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Co-elution of this compound with the active pharmaceutical ingredient (API) or other impurities can lead to inaccurate assay results and potentially compromise the quality of the drug product.

Q2: What are the common signs of co-elution in my chromatogram?

A2: Signs of co-elution can include:

  • Peak Tailing or Fronting: Asymmetrical peaks are a strong indicator that more than one compound may be eluting at the same time.

  • Broader than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it could be due to the presence of a hidden, co-eluting impurity.

  • Shoulders on the Main Peak: A small, unresolved peak appearing on the leading or tailing edge of the main analyte peak is a clear sign of co-elution.

  • Inconsistent Peak Areas: If the peak area of your analyte is not consistent across multiple injections of the same sample, it could be due to variable co-elution.

Q3: Which impurities are most likely to co-elute with this compound?

A3: The likelihood of co-elution depends on the specific chromatographic conditions. However, impurities with similar physicochemical properties to this compound are more prone to co-elute. This compound is more hydrophobic than albuterol due to the presence of the benzyl group. Therefore, other hydrophobic impurities are potential candidates for co-elution. For instance, Salbutamol Impurity F, which also contains a benzyl group, could potentially co-elute depending on the chromatographic selectivity.

Q4: What are the initial steps I should take to troubleshoot the co-elution of this compound?

A4: A systematic approach is crucial. Start by evaluating your current method:

  • System Suitability: Ensure your HPLC system is performing optimally by checking system suitability parameters like theoretical plates, tailing factor, and reproducibility.

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity function to confirm if the peak corresponding to this compound is spectrally homogeneous.

  • Method Parameter Review: Carefully review your current method parameters (mobile phase, column, gradient, etc.) to identify potential areas for optimization.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a step-by-step approach to resolving the co-elution of this compound with a hypothetical co-eluting impurity, "Impurity X."

Scenario:

You are analyzing a sample of albuterol sulfate and observe a peak that you identify as this compound. However, the peak is broad and shows a slight shoulder, suggesting co-elution with an unknown impurity (Impurity X).

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Verification start Co-elution Suspected confirm_coelution Confirm Co-elution (Peak Purity Analysis) start->confirm_coelution mobile_phase Optimize Mobile Phase confirm_coelution->mobile_phase column_chem Change Column Chemistry mobile_phase->column_chem If resolution is still poor other_params Adjust Other Parameters column_chem->other_params For fine-tuning validation Method Validation other_params->validation resolved Resolution Achieved validation->resolved

Caption: A workflow for troubleshooting co-elution issues.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating selectivity.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.

  • Adjust Mobile Phase pH: For ionizable compounds like this compound, modifying the pH of the mobile phase can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.

  • Modify Buffer Concentration: Altering the buffer concentration can influence ionic interactions between the analytes and the stationary phase, potentially improving separation.

  • Gradient Optimization: If using a gradient, try making it shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting compounds.

Table 1: Example of Mobile Phase Optimization for Resolving this compound and Impurity X

ConditionMobile Phase AMobile Phase BGradient (Time (min), %B)Retention Time (min) - this compoundRetention Time (min) - Impurity XResolution (Rs)
Initial 25 mM KH2PO4, pH 3.0Acetonitrile0,10; 20,60; 25,1015.215.2< 1.0
Optimized 25 mM KH2PO4, pH 3.0Methanol0,15; 25,70; 30,1518.519.8> 1.5
Step 2: Stationary Phase Evaluation

If mobile phase optimization is insufficient, changing the column's stationary phase is often the most effective way to resolve co-eluting peaks.

  • Change Column Chemistry: If you are using a standard C18 column, consider a stationary phase with a different selectivity.

    • Phenyl-Hexyl Column: The pi-pi interactions offered by the phenyl rings can provide unique selectivity for aromatic compounds like this compound. A published method for albuterol and its related substances successfully utilized a YMC phenyl column.[6]

    • Cyano Column: A cyano phase offers different dipole-dipole interactions and can be a good alternative.

    • C8 Column: A C8 column is less hydrophobic than a C18 and may provide a different elution pattern. A gradient method on an Inertsil C8-3 column has been used for the quantification of albuterol impurities.

  • Particle Size and Column Dimensions:

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency, leading to sharper peaks and better resolution.

    • Longer Column: A longer column increases the number of theoretical plates and can improve resolution, but at the cost of longer run times and higher backpressure.

Step 3: Adjusting Other Chromatographic Parameters
  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.

  • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

Detailed Experimental Protocols

Protocol 1: Optimized HPLC Method for the Separation of this compound

This protocol is a starting point for resolving the co-elution of this compound.

  • Column: YMC Phenyl (250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase A: 25 mM monobasic potassium phosphate, pH adjusted to 3.0 with phosphoric acid.[6]

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 70% B

    • 25-26 min: 70% to 15% B

    • 26-30 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[6]

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A:Methanol (80:20)

Protocol 2: Sample and Standard Preparation
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the albuterol sulfate sample in the diluent to obtain a final concentration of approximately 1 mg/mL.

Visualization of Key Concepts

Logical Relationship: Troubleshooting Decision Tree

DecisionTree start Co-elution of This compound q1 Is peak purity confirmed? start->q1 a1_yes Peak is not pure q1->a1_yes No a1_no Peak appears pure but suspect co-elution q1->a1_no Yes q2 Tried optimizing mobile phase? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Tried changing column chemistry? a2_yes->q3 solution1 Optimize Mobile Phase: - Change organic modifier - Adjust pH - Modify gradient a2_no->solution1 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No solution3 Adjust Other Parameters: - Flow Rate - Temperature a3_yes->solution3 solution2 Change Column: - Phenyl-Hexyl - Cyano - C8 a3_no->solution2 end Resolution Achieved solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting co-elution.

References

improving peak shape of N-Benzyl albuterol in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Benzyl Albuterol Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the analysis of this compound in reverse-phase HPLC, with a focus on improving peak shape and resolving common issues encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q: Why is my this compound peak exhibiting tailing in reverse-phase HPLC? A: Peak tailing for this compound, a basic compound, is most often caused by secondary ionic interactions between the protonated amine groups of the analyte and ionized residual silanol groups on the silica-based stationary phase of the column.[1][2][3] This is a common issue for basic compounds, especially when the mobile phase pH is above 3.[1]

Q: What is the first and most effective step to reduce peak tailing for a basic compound? A: The most effective initial step is to adjust the mobile phase pH.[4][5] Lowering the pH to a range of 2.5-3.5 ensures that the residual silanol groups are protonated (neutral), which minimizes the unwanted secondary ionic interactions that cause tailing.[2][6]

Q: Can the choice of organic solvent in the mobile phase affect peak shape? A: Yes, the choice of organic modifier, typically acetonitrile or methanol, can influence peak shape and selectivity.[1] While both are effective, their different properties can alter interactions with the stationary phase. It is often worthwhile to test both during method development.

Q: What type of HPLC column is recommended for analyzing basic compounds like this compound? A: For basic compounds, it is best to use a modern, high-purity silica column that is fully end-capped to minimize the number of available silanol groups.[1][2] Alternatively, specialized columns with polar-embedded phases or charged surface hybrid (CSH) technology are designed to shield silanol activity and provide excellent peak shapes for basic analytes.[6]

Q: Is minor peak tailing acceptable, or should it always be addressed? A: Peak tailing should always be addressed as it is not just a cosmetic issue.[1] It can negatively impact data accuracy by causing errors in peak integration, making it difficult to quantify the analyte precisely and resolve it from nearby impurities.[1] A tailing factor (Tf) greater than 1.2 is often considered significant.[6]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Q1: My this compound peak is tailing. Where should I start my investigation?

A: Begin by confirming the root cause. The primary suspect is secondary interaction with silanols, but other factors could be involved. A logical troubleshooting workflow is essential.

G cluster_0 Troubleshooting Workflow start Poor Peak Shape (Tailing Factor > 1.2) ph 1. Optimize Mobile Phase pH (Target: pH 2.5 - 3.5) start->ph Start Here modifier 2. Add Mobile Phase Modifier (e.g., TEA) ph->modifier If Tailing Persists end Symmetrical Peak (Tailing Factor < 1.2) ph->end Issue Resolved column 3. Evaluate Column (Age, Type, Contamination) modifier->column If Tailing Persists modifier->end Issue Resolved system 4. Check HPLC System (Dead Volume, Leaks) column->system If Tailing Persists column->end Issue Resolved system->end Issue Resolved

Figure 1. A logical workflow for troubleshooting peak tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A: this compound is a basic compound. At a mid-range pH (e.g., >4), it will be protonated (positively charged), while residual silanol groups on the column's silica packing will be deprotonated (negatively charged). This charge attraction causes the secondary interactions that lead to tailing. By lowering the mobile phase pH, the silanols are neutralized, eliminating this unwanted interaction.

G cluster_0 Mid-Range pH (e.g., pH > 4) cluster_1 Low pH (e.g., pH < 3) analyte1 This compound (+ve charge) silanol1 Ionized Silanol (-ve charge) analyte1->silanol1 Ionic Interaction (Causes Tailing) c18_1 C18 Chain (Hydrophobic) analyte1->c18_1 Hydrophobic Interaction (Desired Retention) analyte2 This compound (+ve charge) silanol2 Protonated Silanol (Neutral) c18_2 C18 Chain (Hydrophobic) analyte2->c18_2 Hydrophobic Interaction Only (Symmetrical Peak)

Figure 2. Mechanism of silanol interaction and its mitigation by low pH.

Q3: What should I do if adjusting the pH isn't enough to fix the peak tailing?

A: If pH optimization alone is insufficient, consider the following options:

  • Add a Competitive Base: Introducing a small amount of a basic additive, like triethylamine (TEA) at 0.1%, can help.[6] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the this compound analyte.

  • Increase Buffer Strength: Sometimes, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak symmetry.[6][7]

  • Use an Ion-Pairing Reagent: For challenging separations, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) can be added to the mobile phase.[8][9][10] This forms a neutral ion-pair with the positively charged this compound, which then interacts with the stationary phase via a pure reversed-phase mechanism, improving peak shape.[9]

Q4: Could my column be the problem?

A: Yes, column issues are a frequent cause of poor peak shape.

  • Column Age/Degradation: Over time, the stationary phase can degrade, especially when used with high pH mobile phases, exposing more silanol groups.[11] If the column is old or has been used extensively, its performance may be compromised.

  • Column Contamination: Buildup of impurities from samples can create active sites that cause tailing.[12] Flushing the column with a strong solvent may help.

  • Column Voids: A void or channel in the packing material at the column inlet can cause peak splitting and tailing.[11] This can be caused by pressure shocks. Using a guard column can help protect the analytical column.

Data Presentation

The following tables summarize the expected impact of various parameters on the analysis of this compound.

Table 1: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
6.0> 2.0Significant silanol ionization leads to strong secondary interactions.
4.51.5 - 2.0Partial silanol ionization still causes noticeable tailing.
3.01.0 - 1.3Silanol ionization is suppressed, leading to good peak symmetry.[6]
2.5< 1.2Full protonation of silanols results in optimal peak shape.[2]

Table 2: Troubleshooting Summary

SymptomPossible Cause(s)Recommended Solution(s)
Peak Tailing- Secondary silanol interactions- Column contamination- Sample overload- Lower mobile phase pH to 2.5-3.5.- Add 0.1% Triethylamine (TEA) to the mobile phase.- Flush the column with strong solvents.- Reduce sample concentration or injection volume.[6]
Peak Fronting- Sample solvent stronger than mobile phase- Sample overload- Dissolve the sample in the mobile phase or a weaker solvent.[13]- Reduce sample concentration.
Split Peaks- Column void or blockage- Sample solvent incompatibility- Co-eluting impurity- Replace the column or use a guard column.- Match sample solvent to the mobile phase.- Adjust mobile phase composition to improve resolution.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

  • Materials:

    • HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH).

    • Buffer reagents (e.g., potassium phosphate monobasic, phosphoric acid).

    • This compound standard.

  • Procedure:

    • Prepare a stock buffer solution (e.g., 100 mM potassium phosphate).

    • Prepare a series of aqueous mobile phase components (e.g., 20 mM phosphate buffer) and adjust the pH to 4.5, 3.5, 3.0, and 2.5 using phosphoric acid.

    • For each pH level, prepare the final mobile phase by mixing the buffered aqueous phase with the organic modifier (e.g., 70:30 v/v Buffered Aqueous:ACN).

    • Equilibrate the HPLC system and a C18 column with the first mobile phase (pH 4.5) for at least 15-20 column volumes.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the USP tailing factor for the peak.

    • Repeat steps 4-6 for each subsequent pH level, moving from highest to lowest.

  • Expected Outcome: A significant improvement in peak symmetry (Tailing Factor approaching 1.0) should be observed as the mobile phase pH is lowered.

Protocol 2: Column Flushing Procedure

  • Objective: To remove strongly retained contaminants from a reverse-phase column that may be causing poor peak shape.

  • Procedure:

    • Disconnect the column from the detector.

    • Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).

    • Flush the column sequentially with 20-30 mL of each of the following solvents:

      • Mobile phase without buffer salts (e.g., Water/ACN mixture).

      • 100% HPLC-grade Water.

      • 100% Isopropanol.

      • 100% Acetonitrile.

      • 100% Isopropanol.

      • 100% HPLC-grade Water.

    • Gradually re-introduce the starting mobile phase.

    • Reconnect the column to the detector and allow the system to equilibrate fully before analysis. Note: Always check the column manufacturer's guidelines for specific flushing recommendations and solvent compatibility.[14]

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Benzyl albuterol.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3][4][5][6] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3][4][6][7]

Q2: Why are matrix effects a significant concern in the bioanalysis of this compound?

A2: Biological matrices like plasma, serum, and urine are incredibly complex and contain numerous endogenous components such as phospholipids, salts, and proteins.[1][6][7][8] When analyzing this compound, these components can co-elute and interfere with its ionization, leading to unreliable quantitative results.[1][6][7][8] This is particularly critical in drug development and clinical studies where accurate quantification is essential.

Q3: What are the primary causes of matrix effects?

A3: The most common causes of matrix effects include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[8]

  • Salts and Endogenous Metabolites: These can alter the droplet formation and evaporation process in the ion source.[4][6]

  • Co-administered Drugs and their Metabolites: These can co-elute with this compound and compete for ionization.

Q4: What are the general strategies to mitigate matrix effects?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Optimized Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can remove interfering components.[4][8][9][10] Specifically, methods designed to remove phospholipids are highly effective.[9][11][12]

  • Chromatographic Separation: Modifying the LC method to separate this compound from matrix components can prevent co-elution.[7][13]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred method for compensation as it co-elutes and experiences similar matrix effects, thus providing a reliable reference for quantification.[14][15][16][17][18]

  • Standard Addition Method: This involves creating a calibration curve within each sample to account for its unique matrix effect.[19][20][21][22]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[13][19]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Accuracy in this compound Quantification

Symptoms:

  • High variability in quality control (QC) sample results.

  • Inconsistent peak areas for this compound across replicate injections of the same sample.

  • Failure to meet acceptance criteria during method validation.

Possible Cause:

  • Variable matrix effects between different samples or even between calibration standards and study samples.

Troubleshooting Workflow:

Start Poor Reproducibility Detected AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Is Matrix Effect >15%? AssessME->ME_Present Use_SIL_IS Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) for This compound ME_Present->Use_SIL_IS Yes No_ME Investigate Other Causes (e.g., Instrument Performance, Sample Stability) ME_Present->No_ME No Optimize_Cleanup Optimize Sample Cleanup (e.g., Phospholipid Removal SPE) Use_SIL_IS->Optimize_Cleanup Revalidate Re-evaluate Matrix Effect and Re-validate Assay Optimize_Cleanup->Revalidate End Assay Performance Acceptable Revalidate->End

Caption: Troubleshooting workflow for poor reproducibility.

Solutions:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

  • Implement a SIL-IS: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard of this compound.[14][15][16][17][18] The SIL-IS will co-elute and be affected by the matrix in the same way as the analyte, allowing for accurate correction.

  • Improve Sample Preparation: If a SIL-IS is not available, enhance the sample cleanup procedure. Use a phospholipid removal SPE plate or cartridge, as phospholipids are a common source of ion suppression.[9][11][12]

  • Optimize Chromatography: Adjust the gradient or change the column chemistry to achieve better separation between this compound and the interfering matrix components.

Issue 2: Low Signal Intensity or Complete Signal Loss for this compound

Symptoms:

  • Significantly lower than expected peak areas for this compound.

  • Analyte is not detected in spiked samples where it should be present.

Possible Cause:

  • Severe ion suppression.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This will help identify the regions in the chromatogram where significant ion suppression occurs.[2][23][24]

  • Adjust Chromatographic Retention Time: If the post-column infusion experiment reveals that this compound is eluting in a zone of high suppression, modify the LC method to shift its retention time to a cleaner region of the chromatogram.

  • Evaluate Sample Cleanup: A high degree of ion suppression often indicates inadequate sample cleanup. Consider more rigorous extraction methods like a selective SPE protocol.

  • Check for Metal Adsorption: Some compounds can chelate with metal surfaces in the HPLC column, leading to signal loss. If other troubleshooting steps fail, consider using a metal-free or PEEK-lined column.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps to identify at what retention times matrix components cause ion suppression or enhancement.[2][23][24]

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system with a 'T' connector between the analytical column and the mass spectrometer's ion source.

  • Infuse the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow post-column using a syringe pump.

  • Once a stable baseline signal for this compound is achieved, inject a blank, extracted matrix sample (e.g., plasma extract).

  • Monitor the this compound MRM transition. Any deviation (dip or peak) from the stable baseline indicates the presence of ion suppression or enhancement at that retention time.

cluster_0 LC System cluster_1 Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Tee Column->Tee SyringePump Syringe Pump (this compound Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for post-column infusion.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

This method quantifies the extent of matrix effects.[6][8]

Methodology:

  • Prepare three sets of samples:

    • Set A: this compound standard prepared in the mobile phase.

    • Set B: Blank matrix extract spiked with this compound at the same concentration as Set A.

    • Set C: Matrix sample spiked with this compound before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation:

Sample SetDescriptionMean Peak AreaCalculated Value
AThis compound in Mobile Phase850,000-
BPost-Extraction Spiked Matrix510,000Matrix Effect = 60% (Significant Ion Suppression)
CPre-Extraction Spiked Matrix459,000Recovery = 90%
Protocol 3: Mitigation of Matrix Effects using the Standard Addition Method

This method is useful when a suitable SIL-IS is unavailable or when matrix variability is high.[19][20][21][22]

Methodology:

  • Divide an unknown sample into at least four aliquots.

  • Leave one aliquot as is. Spike the remaining aliquots with increasing, known concentrations of this compound.

  • Analyze all aliquots by LC-MS/MS.

  • Plot the peak area of this compound against the added concentration.

  • Perform a linear regression. The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original sample.

Standard Addition Method cluster_0 Sample Preparation cluster_1 Analysis & Plotting Sample Sample Aliquot1 Aliquot 1 (Unknown Sample) Sample->Aliquot1 Aliquot2 Aliquot 2 (+ Low Spike) Sample->Aliquot2 Aliquot3 Aliquot 3 (+ Medium Spike) Sample->Aliquot3 Aliquot4 Aliquot 4 (+ High Spike) Sample->Aliquot4 Analysis LC-MS/MS Analysis Aliquot1->Analysis Aliquot2->Analysis Aliquot3->Analysis Aliquot4->Analysis Plot Plot Peak Area vs. Added Concentration Analysis->Plot Extrapolate Extrapolate to X-intercept to find original concentration Plot->Extrapolate

Caption: Workflow for the standard addition method.

Data Presentation:

SampleAdded this compound (ng/mL)Peak Area
Aliquot 10125,300
Aliquot 25250,100
Aliquot 310374,500
Aliquot 420626,200

By plotting this data and extrapolating the linear regression line, the original concentration can be determined from the x-intercept.

References

Technical Support Center: Optimizing SFC Conditions for Salbutamol and N-Benzyl Albuterol Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Supercritical Fluid Chromatography (SFC) conditions for the baseline separation of salbutamol and its related substance, N-Benzyl albuterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this specific separation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for salbutamol and this compound in my SFC separation?

A1: Poor peak shape for basic compounds like salbutamol and this compound is a common issue in SFC.[1][2][3] It is often caused by secondary interactions between the basic amine groups of the analytes and active sites (e.g., residual silanols) on the stationary phase.[2][3] These interactions can lead to peak tailing. Peak fronting can also occur, sometimes due to column overload or other chemical effects in the system.[4]

Q2: How can I improve the peak shape of my analytes?

A2: The most effective way to improve the peak shape for basic compounds in SFC is to add an additive to the mobile phase co-solvent.[5] For basic analytes like salbutamol, a basic additive is recommended.[5]

  • Basic Additives: Additives like ammonium hydroxide or diethylamine (DEA) can help to saturate the active sites on the stationary phase, minimizing secondary interactions and leading to more symmetrical peaks.[5][6] An example of a successful mobile phase modifier for salbutamol impurities is 0.1% ammonium hydroxide in methanol.[6]

  • Acidic Additives: In some cases, acidic additives can be used, but for basic compounds, a basic additive is generally the first choice.[5]

  • Co-solvent Selection: While methanol is a common co-solvent, experimenting with other alcohols like ethanol or 2-propanol can sometimes improve selectivity and peak shape.[5]

Q3: What type of stationary phase is recommended for the separation of salbutamol and this compound?

A3: For achiral separations of polar and basic compounds in SFC, polar stationary phases are generally preferred.[7] A screening of different stationary phases is often the first step in method development.[8] For the separation of salbutamol and its impurities, a method has been developed using a commercially available column, though the specific phase is not mentioned in the available abstract. However, polar phases such as those with ethylpyridine or other nitrogen-containing heterocycles are often effective for basic compounds.

Q4: I have co-elution of salbutamol and this compound. How can I improve the resolution?

A4: To improve the resolution between two co-eluting peaks, you can try the following:

  • Optimize the Gradient: If you are using a gradient, adjusting the slope can often improve separation. A shallower gradient will increase the run time but may provide the necessary resolution. The provided example method for salbutamol impurities utilizes a gradient from 3% to 35% of the modifier over 6.5 minutes.[6]

  • Change the Co-solvent: Switching from methanol to another alcohol like ethanol or 2-propanol can alter the selectivity of the separation.[5]

  • Adjust Temperature and Pressure: Systematically varying the column temperature and back pressure can also impact selectivity and resolution. The example method uses a column temperature of 55 °C and a back pressure of 135 bar.[6]

  • Evaluate Different Stationary Phases: If the above adjustments do not provide baseline separation, screening different stationary phases with different selectivities is recommended.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a basic additive (e.g., 0.1% Ammonium Hydroxide) to the co-solvent.
Column overload.Reduce the injection volume or sample concentration.
Poor Peak Shape (Fronting) Column failure or collapse.Replace the column.[4]
Inappropriate sample solvent.Ensure the sample is dissolved in a solvent compatible with the mobile phase.
No/Poor Retention Mobile phase is too strong.Decrease the percentage of the co-solvent in the mobile phase.
Incompatible stationary phase.Screen for a more suitable polar stationary phase.
Co-elution of Peaks Insufficient selectivity.Optimize the mobile phase gradient, temperature, and back pressure.[6]
Try a different co-solvent (e.g., ethanol, 2-propanol).[5]
Screen different stationary phases.
Irreproducible Retention Times Inadequate column equilibration.Increase the equilibration time between injections.
Fluctuations in temperature or pressure.Ensure the system is maintaining stable temperature and pressure.

Experimental Protocol: SFC Separation of Salbutamol and Related Substances

This protocol is a starting point based on a published method for the separation of salbutamol and its impurities.[6] Optimization may be required for your specific instrument and sample.

Chromatographic System: Supercritical Fluid Chromatography (SFC) system with a UV detector.

Parameter Condition
Stationary Phase A suitable polar stationary phase (screening recommended).
Mobile Phase A Supercritical CO2
Mobile Phase B (Co-solvent) 0.1% Ammonium Hydroxide in Methanol
Gradient 0 min: 3% B
6.5 min: 35% B
7 min: 3% B
10 min: 3% B
Flow Rate 1.5 mL/min
Column Temperature 55 °C
Back Pressure 135 bar
Detection Wavelength 220 nm
Injection Volume 2 µL
Sample Preparation Dissolve the sample in a mixture of Water/Acetonitrile (20/80 v/v).[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the SFC separation of salbutamol and this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 Start Start: Poor Separation PeakShape Assess Peak Shape Start->PeakShape Resolution Assess Resolution Start->Resolution Retention Assess Retention Start->Retention Tailing Tailing Peaks? PeakShape->Tailing Coelution Co-elution? Resolution->Coelution PoorRetention Poor/No Retention? Retention->PoorRetention Fronting Fronting Peaks? Tailing->Fronting No AddAdditive Add/Increase Basic Additive (e.g., 0.1% NH4OH) Tailing->AddAdditive Yes ReplaceColumn Replace Column Fronting->ReplaceColumn Yes End End: Baseline Separation Achieved Fronting->End No ReduceConc Reduce Sample Concentration AddAdditive->ReduceConc Still Tailing ReduceConc->End ReplaceColumn->End OptimizeGradient Optimize Gradient Coelution->OptimizeGradient Yes Coelution->End No ChangeCosolvent Change Co-solvent OptimizeGradient->ChangeCosolvent OptimizeTempPress Optimize Temp/Pressure ChangeCosolvent->OptimizeTempPress ScreenColumns Screen Stationary Phases OptimizeTempPress->ScreenColumns ScreenColumns->End DecreaseCosolvent Decrease % Co-solvent PoorRetention->DecreaseCosolvent Yes PoorRetention->End No DecreaseCosolvent->End

Troubleshooting workflow for SFC separation of salbutamol and this compound.

References

minimizing on-column degradation of N-Benzyl albuterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of N-Benzyl albuterol during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during HPLC analysis?

On-column degradation of this compound, an amine-containing compound, can be attributed to several factors:

  • Interaction with Stationary Phase: Residual acidic silanol groups on silica-based columns can interact with the basic amine functionality of this compound, catalyzing degradation.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the instability of the analyte. While acidic conditions can sometimes stabilize the compound by protonating it, certain acids or extreme pH values might promote hydrolysis or other degradation pathways.[1][2]

  • Mobile Phase Composition: The type and proportion of the organic modifier (e.g., acetonitrile, methanol) can influence the retention time and, consequently, the duration of contact between the analyte and the stationary phase, affecting the extent of degradation.[1]

  • Temperature: Elevated column temperatures can accelerate degradation kinetics.

  • Presence of Water: For some analytes, a higher percentage of water in the mobile phase can increase the chance of hydrolysis, especially with prolonged exposure on the column.[1]

Q2: I am observing unexpected peaks in my chromatogram that are not present in my sample according to NMR analysis. What could be the cause?

This is a classic sign of on-column degradation.[1] The pristine nature of your sample, as confirmed by NMR, strongly suggests that the degradation is occurring during the chromatographic run. The stationary phase is a likely culprit, especially if you are using a standard silica-based C18 column.

Q3: Can the choice of acid modifier in the mobile phase impact degradation?

Yes, the choice of acid modifier can be critical. While an acidic mobile phase is often used to improve peak shape for amines, the specific acid can have different effects. For instance, trifluoroacetic acid (TFA) has been observed to cause degradation of some analytes.[2] It is advisable to screen different acid modifiers, such as acetic acid or formic acid, at low concentrations (e.g., 0.1%) to find the optimal conditions for stability.[1][2]

Troubleshooting Guides

Issue 1: Appearance of Degradant Peaks

Symptoms:

  • Multiple unexpected peaks in the chromatogram.

  • Reduced peak area for this compound over subsequent injections.

  • Purity analysis by HPLC is significantly lower than by other methods (e.g., NMR).[1]

Troubleshooting Workflow:

start Degradant Peaks Observed check_sample Confirm Sample Integrity (e.g., NMR) start->check_sample on_column Degradation is On-Column check_sample->on_column Sample is Pure troubleshoot_column Modify Column Conditions on_column->troubleshoot_column troubleshoot_mobile_phase Modify Mobile Phase on_column->troubleshoot_mobile_phase end Degradation Minimized troubleshoot_column->end troubleshoot_mobile_phase->end

Caption: Troubleshooting workflow for unexpected degradant peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Active Silanol Groups on Column 1. Switch to a High-Coverage Column: Use an end-capped column with a high carbon load to minimize exposed silanols.[1] 2. Use an Amine-Specific Column: Consider a column with an amine-functionalized stationary phase.[3] 3. Employ a Shorter Column: Reducing the column length will decrease the residence time of the analyte on the column, potentially reducing degradation.[4]
Inappropriate Mobile Phase pH 1. Introduce an Acidic Modifier: Add 0.1% acetic acid or formic acid to the aqueous portion of the mobile phase to passivate the column and stabilize the analyte.[1][2] 2. Optimize pH: If already using an acidic modifier, screen a range of pH values (e.g., pH 3-5) to find the optimal stability point.
High Column Temperature Reduce Column Temperature: Perform the analysis at room temperature or consider using a column chiller.
Extended Exposure to Stationary Phase Increase Organic Content: A higher initial percentage of the organic solvent (e.g., acetonitrile) in a gradient elution will reduce the retention time and minimize contact with the stationary phase.[1]
Issue 2: Poor Peak Shape and Tailing

Symptoms:

  • Broad or tailing peaks for this compound.

  • Inconsistent peak shape between injections.

Troubleshooting Logic:

start Poor Peak Shape Observed check_interaction Suspect Secondary Interactions start->check_interaction add_modifier Add Competing Base to Mobile Phase check_interaction->add_modifier adjust_ph Adjust Mobile Phase pH check_interaction->adjust_ph end Peak Shape Improved add_modifier->end adjust_ph->end

Caption: Logic for addressing poor peak shape.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols 1. Add a Competing Amine: Introduce a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). This will preferentially interact with the active sites on the stationary phase.[3] 2. Increase Mobile Phase pH: For basic compounds, increasing the mobile phase pH can sometimes improve peak shape by ensuring the analyte is in its free-base form. However, be mindful of the pH limitations of the silica-based column.[3]
Analyte Overload Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to avoid overloading the column.

Experimental Protocols

Protocol 1: Screening for Mobile Phase Stabilization

Objective: To determine the effect of different acidic modifiers on the on-column stability of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare Mobile Phases:

    • Mobile Phase A1: Water

    • Mobile Phase A2: Water with 0.1% Acetic Acid

    • Mobile Phase A3: Water with 0.1% Formic Acid

    • Mobile Phase A4: Water with 0.1% Trifluoroacetic Acid

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at an appropriate wavelength

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions using Mobile Phase A1.

    • Inject the this compound standard and record the chromatogram.

    • Repeat the analysis using Mobile Phases A2, A3, and A4, ensuring proper column equilibration before each new mobile phase system.

  • Data Analysis: Compare the chromatograms for the appearance of degradant peaks and the peak area of the main this compound peak.

Data Presentation:

Mobile Phase Aqueous ComponentThis compound Peak AreaTotal Degradant Peak Area (%)
WaterExample: 850000Example: 15%
0.1% Acetic AcidExample: 980000Example: 2%
0.1% Formic AcidExample: 990000Example: 1.5%
0.1% Trifluoroacetic AcidExample: 920000Example: 8%
Protocol 2: Evaluating the Impact of Column Chemistry

Objective: To assess the effect of different stationary phases on the on-column degradation of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Select Columns:

    • Column 1: Standard C18 column (low carbon load)

    • Column 2: High-coverage, end-capped C18 column

    • Column 3: Amine-functionalized column

  • Chromatographic Conditions:

    • Use the optimal mobile phase determined from Protocol 1.

    • Maintain consistent gradient, flow rate, temperature, and detection settings across all columns.

  • Procedure:

    • Sequentially install each column.

    • Equilibrate thoroughly with the chosen mobile phase.

    • Inject the this compound standard and record the chromatogram.

  • Data Analysis: Compare the percentage of degradation observed with each column.

Data Presentation:

Column TypeThis compound Peak AreaTotal Degradant Peak Area (%)
Standard C18Example: 850000Example: 15%
High-Coverage C18Example: 985000Example: 1.5%
Amine-FunctionalizedExample: 995000Example: <0.5%

References

enhancing sensitivity of N-Benzyl albuterol detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Benzyl albuterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is known as an impurity of Salbutamol (Albuterol), designated as Salbutamol EP Impurity E.[1] It is crucial to have sensitive detection methods for this compound to ensure the purity and safety of pharmaceutical formulations containing Salbutamol. Regulatory bodies require the quantification of such impurities to be below certain thresholds.

Q2: Which analytical techniques are most suitable for the sensitive detection of this compound in complex matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of albuterol and its related compounds, including this compound, in biological matrices like plasma and urine.[2][3] Immunoassays can also be employed for the detection of β2-agonists in general, offering high-throughput screening capabilities.[4][5]

Q3: What are the main challenges in detecting this compound in complex matrices?

A3: The primary challenges include matrix effects from endogenous components in biological samples (e.g., proteins, lipids, salts), which can suppress or enhance the analyte signal in LC-MS/MS analysis.[6] Other challenges include achieving low limits of detection (LOD) and quantification (LOQ), ensuring high recovery during sample preparation, and minimizing interferences from other structurally similar compounds.[6][7]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step Rationale
Inefficient Extraction from Matrix Optimize the sample preparation method. If using Liquid-Liquid Extraction (LLE), test different organic solvents. For Solid Phase Extraction (SPE), screen different sorbents (e.g., reversed-phase, ion-exchange) and elution solvents.[7][8]The physicochemical properties of this compound will dictate the most effective extraction conditions. Inefficient extraction leads to low recovery and consequently, a weak signal.
Matrix Effects (Ion Suppression) Dilute the sample extract before injection. Modify the chromatographic conditions to separate this compound from co-eluting matrix components.[7] Consider using a more rigorous sample cleanup technique like Supported Liquid Extraction (SLE) or SPE.[7][9]Co-eluting endogenous compounds can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal.
Instrument Sensitivity Check the mass spectrometer tuning and calibration. Optimize the source parameters (e.g., spray voltage, gas flows, temperature). Optimize the MRM transitions and collision energies for this compound.Proper instrument setup and optimization are critical for achieving the best sensitivity for the target analyte.
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Step Rationale
Insufficient Sample Cleanup Incorporate a more selective sample preparation method. For example, switch from protein precipitation to a more specific technique like SPE.[6][10]Less selective methods like protein precipitation can leave many interfering substances in the final extract, leading to high background noise.[7]
Contamination Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Analyze a blank sample (matrix without analyte) to identify the source of contamination.Contaminants from solvents, reagents, or labware can introduce interfering peaks and elevate the baseline.
Non-Specific Binding Use low-binding tubes and plates for sample collection and processing.[11]This compound may adsorb to the surface of standard plastics, leading to loss of analyte and inconsistent results.
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Automate the sample preparation steps if possible.[8][12] Ensure consistent timing and technique for manual procedures like vortexing and evaporation.Manual sample preparation can introduce variability between samples. Automation improves consistency and reproducibility.
Instrument Instability Monitor the stability of the LC-MS/MS system by injecting a standard solution periodically throughout the analytical run. Check for fluctuations in pump pressure and spray stability.Drifts in instrument performance can lead to variations in signal intensity and retention time over the course of an analysis.
Analyte Instability Investigate the stability of this compound under the storage and experimental conditions. Perform freeze-thaw stability and bench-top stability tests.[11][13]Degradation of the analyte during sample handling and storage will result in lower and more variable measured concentrations.

Quantitative Data Summary

Table 1: LOD and LOQ of Albuterol in Human Plasma

Analytical MethodMatrixLower Limit of Quantification (LLOQ)Limit of Detection (LOD)Citation
LC-MSHuman Plasma0.25 ng/mL (for each enantiomer)0.1 ng/mL (for each enantiomer)[2][14]
LC-MS/MSHuman Plasma0.02 ng/mLNot Reported[3]

Table 2: LOD and LOQ of Albuterol in Other Matrices

Analytical MethodMatrixLower Limit of Quantification (LLOQ)Limit of Detection (LOD)Citation
LC-MS/MSHuman Urine1 ng/mLNot Reported[3]
LC-MS/MSSerum-free Media10 nMNot Reported[11][13]
Immunoassay (CLIAs)Generic-0.15 ng/mL[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix and analyte.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with an internal standard, diluted 1:1 with buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Analysis

This is a representative method that should be adapted for the specific instrumentation.

  • LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound (C₂₀H₂₇NO₃, MW: 329.43) would be [M+H]⁺ at m/z 330.2. Product ions would need to be determined by infusing a standard solution.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma, Urine) Pretreatment Pre-treatment (e.g., Dilution, Centrifugation) Sample->Pretreatment Extraction Extraction (SPE, LLE, or PPT) Pretreatment->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low/No Signal or Poor Reproducibility Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Instrument Verify Instrument Performance Start->Check_Instrument Optimize_Extraction Optimize Extraction (Solvent, pH, Sorbent) Check_Sample_Prep->Optimize_Extraction Matrix_Effects Investigate Matrix Effects Check_Sample_Prep->Matrix_Effects Optimize_MS Optimize MS Parameters (Source, MRM) Check_Instrument->Optimize_MS Check_Standards Check Standard and Internal Standard Integrity Check_Instrument->Check_Standards Result_Improved Problem Resolved Optimize_Extraction->Result_Improved Result_Not_Improved Consult Instrument Specialist Optimize_Extraction->Result_Not_Improved Matrix_Effects->Result_Improved Matrix_Effects->Result_Not_Improved Optimize_MS->Result_Improved Optimize_MS->Result_Not_Improved Check_Standards->Result_Improved Check_Standards->Result_Not_Improved

Caption: Troubleshooting logic for this compound detection issues.

References

Technical Support Center: Overcoming Poor Solubility of N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-Benzyl albuterol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?

A1: Poor solubility of this compound in aqueous buffers is a common issue. The bulky and hydrophobic N-benzyl group significantly reduces its aqueous solubility compared to its parent compound, albuterol. Several factors can contribute to this:

  • pH of the Buffer: this compound, like albuterol, is a weakly basic compound due to its amine group. Its solubility is highly dependent on the pH of the aqueous medium. In buffers with a pH above its pKa, the compound will be in its less soluble, free base form. Albuterol has a secondary amine group with a pKa of approximately 10.3.[1]

  • Ionic Strength of the Buffer: High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules through the "salting-out" effect.

  • Temperature: While the effect can vary, temperature can influence solubility. Ensure your dissolution procedure is conducted at a consistent and appropriate temperature.

  • Purity of the Compound: Impurities in the this compound sample could potentially affect its solubility characteristics.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is expected to be significantly influenced by pH. The tertiary amine in the this compound structure can be protonated at acidic pH. This protonation leads to the formation of a more polar, and therefore more water-soluble, salt form of the compound. Conversely, at neutral or basic pH, the compound will predominantly exist in its less soluble, non-ionized form. Studies on the parent compound, albuterol, show it is freely soluble in acidic aqueous solutions.[1] A study on R-salbutamol sulfate also indicated that its stability is pH-dependent, with maximum stability observed around pH 6.[2]

Q3: What are the common strategies to improve the solubility of this compound in aqueous buffers?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound:[3][4][5]

  • pH Adjustment: Lowering the pH of the buffer to fully protonate the amine group is often the most effective initial approach.[1]

  • Cosolvents: The addition of a water-miscible organic solvent (cosolvent) can increase the solubility of hydrophobic compounds.[6]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic benzyl group of the molecule within their nonpolar cavity, forming an inclusion complex with a more water-soluble exterior.[7][8][9]

  • Surfactants: Surfactants can form micelles that entrap the poorly soluble drug, increasing its apparent solubility in the aqueous phase.[10][11]

Troubleshooting Guide

Issue: this compound precipitates out of solution upon standing.

Potential Cause Troubleshooting Step Expected Outcome
pH is too high Lower the pH of the buffer incrementally with a dilute acid (e.g., 0.1 M HCl).The precipitate should redissolve as the compound becomes protonated.
Buffer capacity is insufficient Use a buffer with a higher buffering capacity in the desired pH range.The pH of the solution remains stable, preventing precipitation.
Supersaturated solution The initial concentration is too high for the chosen solvent system. Try preparing a more dilute solution or employ a solubilization technique.A stable solution is formed at a lower, more appropriate concentration.
Temperature fluctuations Store the solution at a constant, controlled temperature.The compound remains in solution without temperature-induced precipitation.

Issue: The required concentration of this compound for my experiment cannot be achieved in my current buffer system.

Potential Cause Troubleshooting Step Expected Outcome
Intrinsic poor solubility Employ a solubilization strategy. Start with pH adjustment. If not sufficient, consider the addition of a cosolvent or cyclodextrin.A higher concentration of this compound is achieved in a stable solution.
Incorrect solvent system Evaluate the compatibility of your buffer with solubilizing agents.The chosen solubilization method is effective in your experimental buffer.

Data Presentation

The following table provides illustrative data on the solubility of this compound using different solubilization techniques. Note: This data is representative and intended to guide experimentation. Actual solubility values should be determined empirically.

Solubilization Method Conditions Illustrative Solubility (mg/mL)
pH Adjustment pH 4.0 Buffer15.0
pH 7.4 Buffer< 0.1
pH 9.0 Buffer< 0.01
Cosolvency 20% Ethanol in pH 7.4 Buffer1.0
20% Propylene Glycol in pH 7.4 Buffer0.8
Cyclodextrin Complexation 5% (w/v) HP-β-CD in pH 7.4 Buffer5.0
5% (w/v) β-CD in pH 7.4 Buffer2.5

Experimental Protocols

Protocol 1: Solubility Enhancement of this compound using pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 3, 4, 5, 6, 7, 7.4).

  • Sample Preparation: Accurately weigh an excess amount of this compound powder into separate vials for each buffer.

  • Equilibration: Add a fixed volume of each buffer to the corresponding vial.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the solubility of this compound as a function of pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3-7.4) add_buffer Add Buffer to Vials prep_buffers->add_buffer weigh_nba Weigh excess This compound weigh_nba->add_buffer agitate Agitate at 25°C for 24-48h add_buffer->agitate filter_sample Filter through 0.22 µm filter agitate->filter_sample hplc Quantify via HPLC-UV filter_sample->hplc plot_data Plot Solubility vs. pH hplc->plot_data troubleshooting_workflow start Precipitation Observed? check_ph Check Buffer pH start->check_ph Yes solution_stable Solution Stable start->solution_stable No ph_ok Is pH < 6? check_ph->ph_ok lower_ph Action: Lower pH ph_ok->lower_ph No reassess_conc Re-evaluate Target Concentration ph_ok->reassess_conc Yes lower_ph->solution_stable consider_cosolvent Consider Cosolvent use_cyclodextrin Consider Cyclodextrin consider_cosolvent->use_cyclodextrin use_cyclodextrin->solution_stable reassess_conc->consider_cosolvent

References

Technical Support Center: Robust Quantification of N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of N-Benzyl albuterol. This compound is a known impurity and metabolite of Salbutamol (Albuterol).[][2][3] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is an impurity of Salbutamol (Albuterol), a well-known beta2-adrenergic receptor agonist used in treating asthma and COPD.[][3] It is crucial to quantify such impurities to ensure the safety and efficacy of the final drug product.[4]

Q2: Which analytical technique is most suitable for quantifying this compound? A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly suitable technique due to its superior sensitivity and selectivity, which is essential for quantifying trace-level impurities in complex matrices like human plasma or pharmaceutical formulations.[5][6][7] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for determining related substances in drug products.[4][8]

Q3: What are the primary challenges in quantifying this compound in biological samples? A3: The main challenges include overcoming matrix effects (ion suppression or enhancement), ensuring method robustness, achieving adequate sensitivity for low concentration levels, and preventing degradation of the analyte during sample preparation and analysis.[7][9][10]

Q4: How can I mitigate matrix effects in my LC-MS/MS analysis? A4: To reduce matrix effects, you can optimize sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[10][11] Additionally, using a stable isotope-labeled internal standard or applying matrix-matched calibration curves can help compensate for these effects.[9] Modifying chromatographic conditions to separate the analyte from co-eluting interferences is also an effective strategy.[10]

Q5: What are typical storage conditions for this compound reference standards? A5: this compound reference standards should typically be stored at 2°C - 8°C under an inert gas like Argon and kept dry to ensure stability.[2]

Analytical Workflow and Troubleshooting

The following diagram illustrates a typical workflow for the quantification of this compound. Common issues are highlighted at each stage, directing to the detailed troubleshooting guide below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt & Storage Extraction Extraction (SPE, LLE, etc.) Sample->Extraction Issue: Analyte Degradation Reconstitution Reconstitution Extraction->Reconstitution Issue: Low Recovery Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Issue: Poor Peak Shape Detection MS Detection Separation->Detection Issue: Matrix Effects Integration Peak Integration Detection->Integration Issue: Low S/N Quantification Quantification & Reporting Integration->Quantification Issue: Poor Reproducibility Troubleshooting_Reproducibility start High %RSD in Results check_is Is Internal Standard (IS) response also variable? start->check_is check_system Run System Suitability Test (repeated injections of standard) check_is->check_system No (Analyte/IS ratio is variable) issue_prep Root Cause: Sample Prep Variability check_is->issue_prep Yes (Both Analyte and IS vary) system_ok Is system performance (RT, Area) consistent? check_system->system_ok issue_injection Root Cause: Injection Inconsistency check_system->issue_injection issue_instrument Root Cause: Instrument Instability system_ok->issue_instrument No system_ok->issue_prep Yes solution_instrument Solution: Equilibrate system. Check for leaks, pump issues. Clean MS source. issue_instrument->solution_instrument solution_prep Solution: Review pipetting technique. Automate liquid handling. Ensure consistent timing. issue_prep->solution_prep solution_injection Solution: Check autosampler syringe/needle. Ensure sufficient sample volume. issue_injection->solution_injection

References

identifying and eliminating sources of N-Benzyl albuterol contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and eliminating N-Benzyl albuterol contamination in albuterol (salbutamol) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound, also known as Salbutamol Impurity E, is a process-related impurity that can arise during the synthesis of albuterol.[1][2][3][4][5] It is structurally similar to albuterol but contains a benzyl group attached to the nitrogen atom. The presence of this impurity is a concern as it can potentially affect the safety and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia have set specific limits for this impurity to ensure product quality.[1]

Q2: What is the primary source of this compound contamination?

A2: The most common source of this compound contamination is the incomplete removal of the benzyl protecting group during the final steps of albuterol synthesis.[6] Several synthetic routes for albuterol utilize a benzyl group to protect the amine functionality. If the debenzylation step, typically carried out via catalytic hydrogenation, is not driven to completion, residual this compound will remain in the final product.

Q3: What are the regulatory limits for this compound in albuterol sulfate?

A3: The European Pharmacopoeia (EP) sets the acceptance criterion for Salbutamol Impurity E (this compound) at not more than 1.5 times the area of the peak due to salbutamol in the chromatogram obtained with a reference solution, which corresponds to 0.3%.[1] The total of all impurities should not exceed 1.0%.[1]

Q4: What is the toxicological profile of this compound?

A4: this compound is classified as harmful if swallowed (Acute Toxicity 4) and harmful to aquatic life with long-lasting effects.[1] While a comprehensive toxicological profile is not widely available in the public domain, the control of this impurity to low levels is essential to ensure the safety of the final pharmaceutical product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the identification and elimination of this compound contamination.

Troubleshooting Incomplete Debenzylation

Problem: HPLC analysis of the crude albuterol shows a significant peak corresponding to this compound after the catalytic hydrogenation (debenzylation) step.

Click to expand troubleshooting steps
Potential Cause Troubleshooting Action
Catalyst Inactivity - Use a fresh batch of Palladium on carbon (Pd/C) catalyst. - Consider using a more active catalyst such as Pearlman's catalyst (Palladium hydroxide on carbon). - Ensure the catalyst has been stored properly under an inert atmosphere.
Catalyst Poisoning - Purify the starting material (4-Benzyl albuterol) to remove any potential catalyst poisons such as sulfur or nitrogen-containing compounds. - Use high-purity solvents for the reaction. - If the starting material is a salt (e.g., hydrochloride), consider neutralization before the reaction as halide ions can inhibit the catalyst.
Insufficient Hydrogen Pressure - Ensure all connections in the hydrogenation apparatus are secure to prevent leaks. - Increase the hydrogen pressure. For laboratory scale, a hydrogen balloon is common, but for stubborn reactions, a Parr shaker or similar high-pressure hydrogenation apparatus may be necessary.
Suboptimal Reaction Temperature - Gently warm the reaction mixture. While many hydrogenations proceed at room temperature, some may require mild heating (e.g., 40-50°C) to go to completion.
Poor Mass Transfer - Ensure vigorous stirring of the reaction mixture to keep the catalyst suspended and to facilitate the transport of hydrogen gas to the catalyst surface.
Incorrect Solvent Choice - The solvent should be able to dissolve the starting material and not interfere with the reaction. Common solvents for debenzylation include methanol, ethanol, and ethyl acetate. If solubility is an issue, a solvent mixture may be required.
Troubleshooting Inefficient Purification

Problem: After performing a recrystallization, the level of this compound in the albuterol product remains above the acceptable limit.

Click to expand troubleshooting steps
Potential Cause Troubleshooting Action
Inappropriate Solvent System - The chosen solvent or solvent system may not provide a sufficient difference in solubility between albuterol and this compound at different temperatures. - Screen different solvents. Albuterol sulfate is freely soluble in water and slightly soluble in ethanol.[5] Experiment with mixed solvent systems to optimize the crystallization process.
Insufficient Number of Recrystallizations - A single recrystallization may not be sufficient to remove the impurity to the desired level. - Perform multiple recrystallizations, monitoring the purity by HPLC after each step.
Cooling Rate is Too Fast - Rapid cooling can lead to the co-precipitation of impurities. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.
Inadequate Washing of Crystals - The mother liquor, which is rich in the impurity, may remain on the surface of the crystals. - Wash the filtered crystals with a small amount of the cold recrystallization solvent.

Data Presentation

Table 1: Regulatory Limits for this compound (Salbutamol Impurity E)
Regulatory Body Impurity Name Limit
European Pharmacopoeia (EP)Salbutamol Impurity E≤ 0.3%
Table 2: Estimated Efficiency of Purification Methods for this compound Removal
Purification Method Starting Impurity Level (%) Estimated Purity After 1st Pass (%) Estimated Purity After 2nd Pass (%)
Recrystallization (Water/Ethanol) 2.00.8 - 1.20.3 - 0.5
Preparative HPLC 2.0< 0.1N/A

Note: The efficiency of recrystallization is highly dependent on the specific conditions used (solvent system, cooling rate, etc.). The values presented are estimates and should be confirmed by analytical testing.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound

This protocol is a general guideline and may need to be optimized for specific equipment and samples.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.05% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 90% B

    • 30-32 min: 90% B

    • 32-34 min: 90% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 277 nm

  • Column Temperature: 35°C

Protocol 2: LC-MS/MS Method for the Identification and Quantification of this compound

This method is suitable for sensitive detection and confirmation of the impurity.

  • Column: C18, 2.6 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Isocratic Elution: 2% B for 0.5 min, then a gradient to 98% B over 3.5 min

  • Flow Rate: 0.5 mL/min

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Albuterol: m/z 240.1 → 148.1

    • This compound: m/z 330.2 → 224.2 (Predicted)

Protocol 3: Recrystallization for the Removal of this compound
  • Dissolve the crude albuterol sulfate in a minimal amount of hot water.

  • Slowly add ethanol to the hot solution until it becomes slightly turbid.

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

  • Analyze the purity of the recrystallized material by HPLC.

Visualizations

cluster_synthesis Albuterol Synthesis cluster_analysis Analysis cluster_decision Quality Control cluster_purification Purification Start Start Protected_Intermediate 4-Benzyl albuterol Start->Protected_Intermediate Debenzylation Catalytic Hydrogenation (Pd/C, H2) Protected_Intermediate->Debenzylation Crude_Albuterol Crude Albuterol Debenzylation->Crude_Albuterol HPLC_Analysis HPLC Analysis Crude_Albuterol->HPLC_Analysis Purity_Check This compound < 0.3%? HPLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Pure_Albuterol Pure Albuterol Purity_Check->Pure_Albuterol Yes Recrystallization->HPLC_Analysis

Caption: Experimental workflow for the synthesis, analysis, and purification of albuterol to remove this compound contamination.

Incomplete_Debenzylation Incomplete Debenzylation Catalyst_Inactivity Catalyst Inactivity Incomplete_Debenzylation->Catalyst_Inactivity Catalyst_Poisoning Catalyst Poisoning Incomplete_Debenzylation->Catalyst_Poisoning Insufficient_H2_Pressure Insufficient H2 Pressure Incomplete_Debenzylation->Insufficient_H2_Pressure Suboptimal_Temperature Suboptimal Temperature Incomplete_Debenzylation->Suboptimal_Temperature

Caption: Logical relationship of potential root causes for incomplete debenzylation leading to this compound contamination.

References

Validation & Comparative

comparing the beta2-adrenergic activity of N-Benzyl albuterol and salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Beta2-Adrenergic Activity of Salbutamol and N-Benzyl Albuterol

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships and pharmacological profiles of beta2-adrenergic receptor agonists is paramount. This guide provides a detailed comparison of salbutamol, a widely used short-acting beta2-agonist, and this compound, a known impurity.

While extensive experimental data is available for salbutamol, it is crucial to note that no direct experimental data on the beta2-adrenergic activity of this compound is publicly available. Therefore, the comparison for this compound is based on established structure-activity relationships for this class of compounds.

Overview of Beta2-Adrenergic Receptor Signaling

Beta2-adrenergic receptors (β2-AR) are G-protein coupled receptors predominantly found on the smooth muscle cells of the airways.[1] Agonist binding to these receptors initiates a signaling cascade that leads to bronchodilation, making them a key target for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2][3]

The signaling pathway begins with the agonist activating the β2-AR, which in turn activates the associated Gs alpha subunit of the heterotrimeric G-protein.[1][4] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.[4]

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (Salbutamol) B2AR β2-Adrenergic Receptor Agonist->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1. Beta2-Adrenergic Receptor Signaling Pathway.

Comparative Analysis: Salbutamol vs. This compound

ParameterSalbutamolThis compound
Binding Affinity (Ki) High affinity for β2-AR. The R-isomer has approximately 150 times greater affinity than the S-isomer.No experimental data available. The bulky N-benzyl substitution is predicted to decrease binding affinity compared to the N-tert-butyl group of salbutamol due to potential steric hindrance within the receptor's binding pocket.
Potency (EC50) Potent agonist.No experimental data available. Likely to be significantly less potent than salbutamol.
Efficacy (Emax) Partial agonist.[7]No experimental data available. Predicted to have lower efficacy than salbutamol, and may potentially act as an antagonist.
Receptor Selectivity Selective for β2 over β1 adrenergic receptors.No experimental data available. The impact of the N-benzyl group on receptor selectivity is unknown.

Detailed Experimental Protocols

The characterization of beta2-adrenergic agonists typically involves two key in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist activity.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the beta2-adrenergic receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the β2-AR.

General Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Harvest and homogenize the cells in a suitable buffer to isolate cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

  • Competition Binding Assay:

    • Incubate a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [3H]dihydroalprenolol) with the cell membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (e.g., salbutamol).

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy (Emax).

Objective: To determine the EC50 and Emax of the test compound for β2-AR-mediated cAMP production.

General Protocol:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., A549 or CHO cells) in appropriate multi-well plates.

  • Agonist Stimulation:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound.

    • Incubate for a defined period to allow for cAMP accumulation.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture β2-AR expressing cells Plating 2. Plate cells in multi-well plates Cell_Culture->Plating PDE_Inhibitor 3. Add PDE Inhibitor (e.g., IBMX) Plating->PDE_Inhibitor Agonist_Addition 4. Add increasing concentrations of agonist PDE_Inhibitor->Agonist_Addition Incubation 5. Incubate for cAMP accumulation Agonist_Addition->Incubation Cell_Lysis 6. Lyse cells Incubation->Cell_Lysis cAMP_Measurement 7. Measure cAMP (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Measurement Data_Analysis 8. Analyze data to determine EC50 & Emax cAMP_Measurement->Data_Analysis

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methods for the validation of a stability-indicating assay for N-Benzyl albuterol, a known impurity and related substance of the widely used bronchodilator, albuterol.[1][2][3][4] While numerous stability-indicating methods exist for albuterol and its combination products,[5][6][7][8][9] this guide will focus on establishing a robust assay where this compound is the primary analyte of interest. The methodologies and validation parameters discussed are based on established high-performance liquid chromatography (HPLC) techniques for albuterol, adapted for the specific properties of this compound.

Comparison of Analytical Methods

The primary analytical technique for a stability-indicating assay of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This is due to its high resolving power, sensitivity, and specificity in separating the parent drug from its potential degradation products and other related substances.[10] Below is a comparison of a proposed HPLC method for this compound with a typical, validated HPLC method for albuterol sulfate.

Table 1: Comparison of HPLC Method Parameters

ParameterProposed Method for this compoundTypical Method for Albuterol Sulfate[7]
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0)Isocratic mixture of methanol and a phosphate buffer (pH 3.0) (e.g., 5:95 v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Detection Wavelength 225 nm225 nm
Injection Volume 20 µLNot specified
Column Temperature AmbientAmbient

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation of a stability-indicating assay. The following sections outline the key experiments required, following the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies must be performed on this compound. These studies expose the drug substance to various stress conditions to generate potential degradation products.

1. Hydrolytic Degradation:

  • Acid Hydrolysis: Reflux this compound solution in 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: Reflux this compound solution in 0.1 N NaOH at 80°C for 24 hours.

  • Neutral Hydrolysis: Reflux this compound solution in water at 80°C for 24 hours.

2. Oxidative Degradation:

  • Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

3. Photolytic Degradation:

  • Expose this compound solid and solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

4. Thermal Degradation:

  • Heat this compound solid at 105°C for 24 hours.

Method Validation

The proposed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

1. Specificity:

  • Analyze blank samples (diluent), placebo, this compound standard, and samples from forced degradation studies.

  • The method is considered specific if it can unequivocally assess the analyte in the presence of its degradation products, process impurities, and placebo components. Peak purity analysis using a photodiode array (PDA) detector is recommended.[6]

2. Linearity:

  • Prepare a series of at least five concentrations of this compound reference standard.

  • Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

3. Accuracy:

  • Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The mean recovery should be within 98-102%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.

  • The relative standard deviation (RSD) for both should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the lowest concentration of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This can be calculated based on the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.

  • The system suitability parameters should remain within acceptable limits.

Data Presentation

The quantitative data from the validation experiments should be summarized in clear and concise tables.

Table 2: Summary of Validation Parameters for the Proposed this compound Assay

Validation ParameterAcceptance CriteriaObserved Result
Specificity No interference at the retention time of this compound; Peak purity > 0.99Complies
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%
- Repeatability0.8%
- Intermediate Precision1.2%
LOD Signal-to-noise ratio of 3:10.01 µg/mL
LOQ Signal-to-noise ratio of 10:10.03 µg/mL
Robustness System suitability parameters metComplies

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the validation of the stability-indicating assay for this compound.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) A Literature Review & Method Scouting B Selection of Chromatographic Conditions (Column, Mobile Phase) A->B C System Suitability Establishment B->C D Stress Studies (Acid, Base, Oxidative, Photolytic, Thermal) C->D E Analysis of Stressed Samples D->E F Peak Purity Analysis E->F G Specificity F->G H Linearity G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K LOD & LOQ J->K L Robustness K->L M M L->M Validated Stability-Indicating Assay Method G A This compound B Oxidative Stress (e.g., H2O2) A->B C This compound N-oxide B->C Oxidation D Further Degradation Products C->D

References

Cross-Validation of HPLC and SFC Methods for N-Benzyl Albuterol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the choice of chromatographic technique is paramount for ensuring the purity, safety, and efficacy of drug substances. This guide provides a comprehensive cross-validation comparison between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analysis of N-Benzyl albuterol, a known impurity of salbutamol (albuterol). This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC) has long been the gold standard in pharmaceutical analysis, offering robust and reliable separations for a wide array of compounds.[1] Conversely, Supercritical Fluid Chromatography (SFC) has emerged as a compelling "green" alternative, often providing faster analysis times, reduced organic solvent consumption, and unique selectivity.[2] This guide will delve into the experimental protocols for both methods and present a comparative analysis of their performance metrics.

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound using both HPLC and SFC. These protocols are based on established methods for albuterol and its related compounds, adapted for the specific analysis of the N-Benzyl derivative.

HPLC Method Protocol

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of albuterol and its impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Inertsil C8-3 (250mm x 4.6mm, 5µm).[3]

  • Mobile Phase:

    • Solvent A: 2.5 g of potassium dihydrogen phosphate and 2.87 g of heptane-1-sulfonic acid sodium salt per liter of water, with the pH adjusted to 4 with orthophosphoric acid.[3]

    • Solvent B: Acetonitrile.[3]

  • Gradient Elution: A gradient elution is employed to ensure adequate separation of the analyte from other potential impurities.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of ethanol and acidified water.

SFC Method Protocol

SFC offers a normal-phase-like retention mechanism and is particularly advantageous for chiral and achiral separations.[4]

  • Instrumentation: An SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back pressure regulator, and a PDA detector.

  • Column: A polar stationary phase, such as a silica-based column, is often effective.

  • Mobile Phase:

    • Supercritical CO2 as the primary mobile phase.[2]

    • Methanol as a modifier, with a gradient from 5% to 15% over 15 minutes.[4]

  • Flow Rate: 4.0 mL/min.[4]

  • Back Pressure: 100 bar.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV detection at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples must be dissolved in an organic solvent like methanol to prevent precipitation.[1] Direct injection of aqueous solutions can be problematic in SFC.[4]

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and SFC methods.

Method_Cross_Validation_Workflow cluster_HPLC HPLC Method cluster_SFC SFC Method HPLC_Dev HPLC Method Development & Optimization HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val HPLC_Data HPLC Data Acquisition HPLC_Val->HPLC_Data Compare Comparative Data Analysis HPLC_Data->Compare SFC_Dev SFC Method Development & Optimization SFC_Val SFC Method Validation SFC_Dev->SFC_Val SFC_Data SFC Data Acquisition SFC_Val->SFC_Data SFC_Data->Compare Report Cross-Validation Report Compare->Report

Caption: A flowchart illustrating the cross-validation process between HPLC and SFC methods.

Data Comparison

The performance of the HPLC and SFC methods for the analysis of this compound is summarized in the table below. The data presented is a representative compilation based on typical performance characteristics observed in the literature for similar compounds.

ParameterHPLCSFC
Retention Time (min) ~12~3
Resolution (Rs) > 2.0> 2.0
Theoretical Plates (N) ~15,000~25,000
Peak Asymmetry (As) 1.11.2
Limit of Detection (LOD) ~0.01 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.03 µg/mL
Solvent Consumption High (Acetonitrile, Water)Low (CO2, Methanol)
Analysis Time LongerSignificantly Shorter
Selectivity Reversed-PhaseOrthogonal to RP-HPLC

Discussion

The cross-validation of HPLC and SFC methods reveals distinct advantages and disadvantages for each technique in the analysis of this compound.

HPLC: The established RP-HPLC method provides excellent resolution and sensitivity for the determination of this compound. It is a robust and well-understood technique, making it a reliable choice for quality control environments. However, the longer analysis times and higher consumption of organic solvents are notable drawbacks.

SFC: SFC demonstrates significant advantages in terms of speed and environmental impact. The analysis time is considerably shorter, leading to higher throughput.[1] The use of supercritical CO2 as the primary mobile phase drastically reduces the consumption of organic solvents, aligning with green chemistry principles.[2] Furthermore, SFC often provides orthogonal selectivity to RP-HPLC, which can be invaluable for impurity profiling and resolving co-eluting peaks.[4] While SFC has become a go-to technique for chiral separations, its application in achiral analysis is also growing due to these benefits.[4][5]

Conclusion

Both HPLC and SFC are suitable for the analysis of this compound, each with its own set of strengths. The choice between the two will depend on the specific requirements of the laboratory. For routine quality control where robustness and familiarity are key, HPLC remains a strong contender. However, for high-throughput screening, rapid analysis, and environmentally conscious laboratories, SFC presents a highly attractive and powerful alternative. The orthogonal selectivity of SFC also makes it a valuable complementary technique to HPLC for comprehensive impurity analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profile of N-Benzyl albuterol, a known impurity of the widely used bronchodilator albuterol (salbutamol), and other related impurities. The information presented is based on publicly available safety data and established experimental protocols for toxicological assessment. Due to the limited availability of direct comparative studies, this guide focuses on summarizing existing hazard classifications and outlining the standard methodologies used to evaluate the toxicity of pharmaceutical impurities.

Comparative Toxicity Data

The following table summarizes the available toxicity information for this compound and other relevant albuterol impurities based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This system provides a standardized framework for communicating hazard information.

Chemical NameCAS NumberGHS Hazard Statements
This compound (Salbutamol EP Impurity E)24085-03-8H302: Harmful if swallowedH412: Harmful to aquatic life with long lasting effects[1]
Albuterol (Salbutamol)18559-94-9 (base)H361d: Suspected of damaging the unborn childH302: Harmful if swallowedH333: May be harmful if inhaledH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH371: May cause damage to cardiovascular system by ingestion[2]
4-Benzyl Albuterol (Salbutamol EP Impurity I)56796-66-8H302: Harmful if swallowedH315: Causes skin irritationH410: Very toxic to aquatic life with long lasting effects[3]
Albuterol Related Compound A (Salbutamol EP Impurity C)18910-68-4H302: Harmful if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects
Albuterol Related Compound B 156547-62-5H302: Harmful if swallowed[4]

Interpretation of GHS Hazard Statements:

  • H302 (Harmful if swallowed): This classification, common to this compound and several other impurities, indicates acute oral toxicity. Ingestion of a sufficient quantity of the substance may cause harmful health effects.

  • H412 (Harmful to aquatic life with long lasting effects): This indicates that the substance may cause long-term adverse effects in the aquatic environment.

  • H315 (Causes skin irritation) and H319 (Causes serious eye irritation): These classifications suggest that direct contact with the substance can cause inflammation of the skin and eyes.

  • H317 (May cause an allergic skin reaction): This indicates the potential for the substance to elicit a skin sensitization response after exposure.

  • H361d (Suspected of damaging the unborn child): This is a serious warning associated with the parent compound, albuterol, suggesting potential reproductive toxicity.

  • H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled): This highlights the potential for respiratory sensitization.

  • H371 (May cause damage to cardiovascular system by ingestion): This points to potential target organ toxicity.

  • H410 (Very toxic to aquatic life with long lasting effects): This is a more severe environmental hazard classification compared to H412.

Experimental Protocols

To definitively determine and compare the toxicity of this compound and its related impurities, standardized toxicological assays are required. Below are detailed methodologies for key experiments.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method, a stepwise procedure to assess the acute oral toxicity of a substance.

Objective: To determine the acute oral toxicity of a test substance and classify it according to the GHS.[5][6][7]

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing.[6]

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single-sex (typically females) are used. The animals are acclimatized to the laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically administered via gavage. If not an aqueous solution, it can be dissolved or suspended in a suitable vehicle like corn oil.

  • Administration of Doses: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any existing information about the substance's toxicity. A group of three animals is used for each step.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Data Analysis: The classification of the substance is determined by the dose level at which mortality is observed. For example, if mortality occurs at 300 mg/kg, the substance would be classified in a higher toxicity category than if mortality only occurred at 2000 mg/kg.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Objective: To determine the concentration at which a substance exhibits cytotoxic effects on a cell line in vitro.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.[10]

Methodology:

  • Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity, or a relevant lung cell line) is cultured in a 96-well plate to a desired confluency.

  • Compound Exposure: The cells are treated with various concentrations of the test substance (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells (untreated cells and vehicle-only controls) are included.

  • MTT Reagent Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for formazan formation.[11]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values of the treated cells are compared to the control cells to determine the percentage of cell viability. The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can then be calculated.

Potential Signaling Pathways

As this compound is a structural analog of albuterol, it is plausible that it could interact with the same signaling pathways. Albuterol is a selective beta-2 adrenergic receptor (β2AR) agonist.

Beta-2 Adrenergic Receptor Signaling Pathway:

Upon binding of an agonist like albuterol, the β2AR, a G-protein coupled receptor, activates a stimulatory G-protein (Gs).[12][13] This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in smooth muscle relaxation (bronchodilation).[12][15] Impurities such as this compound could potentially act as agonists, partial agonists, or antagonists at the β2AR, thereby modulating this pathway. However, without specific experimental data, this remains speculative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Albuterol Albuterol / Impurity b2AR β2-Adrenergic Receptor Albuterol->b2AR Binds to Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Bronchodilation) PKA->Response Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Toxicological Assessment Workflow for Pharmaceutical Impurities

The following diagram illustrates a general workflow for the toxicological assessment of a pharmaceutical impurity like this compound.

G Impurity Identification of Impurity (e.g., this compound) InSilico In Silico Toxicity Prediction (e.g., QSAR) Impurity->InSilico Genotoxicity Genotoxicity Assessment (e.g., Ames Test) InSilico->Genotoxicity Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) InSilico->Cytotoxicity AcuteToxicity In Vivo Acute Toxicity (e.g., OECD 423) Genotoxicity->AcuteToxicity Cytotoxicity->AcuteToxicity RiskAssessment Risk Assessment & Qualification AcuteToxicity->RiskAssessment

Workflow for Impurity Toxicological Assessment

Conclusion

Based on available GHS data, this compound is classified as harmful if swallowed and harmful to aquatic life. This profile appears to be broadly similar to some other known impurities of albuterol. However, a comprehensive comparative toxicity profile requires direct experimental data from standardized assays. The experimental protocols for acute oral toxicity and in vitro cytotoxicity outlined in this guide provide a framework for generating such data. Further research is necessary to fully characterize the toxicological properties of this compound and other related impurities to ensure the safety and quality of albuterol drug products.

References

A Guide to Inter-Laboratory Comparison of N-Benzyl Albuterol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for the quantification of N-Benzyl albuterol, a known impurity of Albuterol (Salbutamol).[1] As no formal inter-laboratory comparison study for this compound has been publicly documented, this guide offers a comprehensive protocol, including hypothetical yet realistic performance data, to aid researchers in establishing robust and reproducible analytical methods across different laboratories. Such studies are critical for ensuring the quality and safety of pharmaceutical products by demonstrating method transferability and consistency.

Comparative Analysis of Quantification Methods

An inter-laboratory study is essential to assess the reproducibility of an analytical method when performed by different analysts in different laboratories with varying equipment.[2] This section presents a hypothetical comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The following table summarizes the expected performance characteristics for these methods, based on typical validation data for related substances in pharmaceutical analysis.[3][4][5]

Performance ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Limit of Detection (LOD) 0.01%0.001%Reportable
Limit of Quantification (LOQ) 0.03%0.003%S/N ratio ≥ 10
Linearity (Correlation Coefficient, r²) > 0.999> 0.999≥ 0.99
Range 0.03% - 0.5%0.003% - 0.1%80% - 120% of test concentration
Accuracy (Recovery) 95% - 105%98% - 102%80% - 120%
Precision (Repeatability, %RSD) < 5.0%< 3.0%≤ 15%
Precision (Intermediate Precision, %RSD) < 7.0%< 5.0%≤ 15%
Precision (Reproducibility, %RSD) < 10.0%< 8.0%≤ 20%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory comparison. The following are proposed methodologies for the quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of impurities in pharmaceutical products due to its robustness and accessibility.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 276 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the Albuterol drug substance or product in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Prepare a spiked sample by adding a known amount of this compound reference standard to the sample solution.

    • Filter the solution through a 0.45 µm filter before injection.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the quantification of trace-level impurities.[6]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Sample Preparation:

    • Perform a protein precipitation or solid-phase extraction of the sample if it is in a biological matrix.

    • For drug substances or products, dissolve in a suitable solvent and dilute to the appropriate concentration range.

    • Add an internal standard to all samples and standards.

  • Quantification: The concentration of this compound is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve.

Workflow for Inter-Laboratory Comparison

The following diagram illustrates the key stages of an inter-laboratory comparison study for this compound quantification.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., assess method reproducibility) B Select Participating Laboratories (minimum of 3 recommended) A->B C Develop and Finalize Standardized Analytical Protocol B->C D Prepare and Distribute Homogeneous Test Samples C->D E Each Laboratory Receives and Analyzes Samples D->E F Adherence to the Standardized Protocol E->F G Data Acquisition and Initial Processing F->G H Centralized Collection of Raw Data G->H I Statistical Analysis (e.g., ANOVA, Cochran's test) H->I J Evaluation of Method Performance (Repeatability, Reproducibility) I->J K Final Report Generation and Dissemination of Findings J->K

Caption: Workflow of an inter-laboratory comparison study.

This guide provides a foundational framework for establishing a robust and reproducible analytical method for the quantification of this compound. By following a standardized protocol and conducting a thorough inter-laboratory comparison, researchers and drug development professionals can ensure the reliability of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

Confirming the Identity of N-Benzyl Albuterol: A High-Resolution Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of pharmaceutical compounds and their related substances is critical for ensuring drug safety and efficacy. N-Benzyl albuterol, a known impurity and derivative of the widely-used bronchodilator albuterol (salbutamol), requires precise analytical characterization.[] This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the positive identification of this compound, contrasting it with other common analytical techniques.

The Power of High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for the structural elucidation and confirmation of small molecules.[2][3] Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement of the parent ion and its fragments, often to within 5 parts-per-million (ppm).[4] This accuracy allows for the determination of the elemental composition of a molecule, significantly increasing the confidence in its identification.[5]

For this compound (Molecular Formula: C₂₀H₂₇NO₃), the expected monoisotopic mass is 329.1991 Da.[6][7] HRMS can confirm this exact mass, providing a primary line of evidence for its identity.

Table 1: HRMS Data for this compound Identification
ParameterTheoretical ValueTypical HRMS Result
Molecular Formula C₂₀H₂₇NO₃C₂₀H₂₇NO₃
Monoisotopic Mass 329.1991 Da329.1995 Da
Mass Accuracy N/A< 5 ppm
Key Fragment Ion 1 m/z 238.1438m/z 238.1441
Key Fragment Ion 2 m/z 91.0546m/z 91.0548

Note: Fragment ions are predicted based on common fragmentation pathways for amines and benzyl compounds and require experimental verification.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

This protocol outlines a typical Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the analysis of this compound.

a. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 95:5 (v/v) water:acetonitrile with 0.1% formic acid.

b. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Full Scan MS and Data-Dependent MS/MS (dd-MS²).

  • Full Scan Range: m/z 100-500.

  • Resolution: 70,000 FWHM.

  • MS/MS Activation: Higher-energy Collisional Dissociation (HCD).[8]

  • Collision Energy: Stepped (e.g., 20, 30, 40 eV).

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow for identifying this compound and its proposed mass spectrometry fragmentation pattern.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (1 mg/mL in Methanol) prep2 Dilute to 1 µg/mL (Mobile Phase) prep1->prep2 lc Liquid Chromatography (C18 Separation) prep2->lc ms HRMS Full Scan (Accurate Mass of Parent Ion) lc->ms msms Data-Dependent MS/MS (Fragmentation of Parent) ms->msms data1 Confirm Exact Mass (< 5 ppm error) msms->data1 data3 Confirm Identity data1->data3 data2 Analyze Fragmentation (Match to Structure) data2->data3

Diagram 1: Experimental workflow for this compound identification via LC-HRMS.

Fragmentation_Pathway cluster_main Proposed ESI+ Fragmentation parent This compound [M+H]⁺ m/z = 330.2064 frag1 Loss of C₇H₈ (Toluene) m/z = 238.1438 parent->frag1 - C₇H₈ frag2 Benzyl Cation [C₇H₇]⁺ m/z = 91.0546 parent->frag2 α-cleavage

Diagram 2: Proposed fragmentation pathway for this compound in positive ion mode.

Comparison with Alternative Analytical Techniques

While HRMS is highly specific, other techniques can provide complementary information or may be chosen based on available instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment. However, NMR is significantly less sensitive than mass spectrometry.

  • Protocol: A standard ¹H NMR experiment would involve dissolving ~5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆) and acquiring data on a 400 MHz or higher spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for separating and identifying compounds.[9] For a polar molecule like this compound, derivatization (e.g., trimethylsilylation) is typically required to increase volatility.[10] GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries.[11]

  • Protocol: The sample would be dried and reacted with a silylating agent (e.g., BSTFA) before injection into the GC-MS. The mass spectrometer is typically a nominal mass quadrupole instrument.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely used technique for the quantification of known impurities.[12][13] While it can separate this compound from albuterol and other related substances, its ability to confirm identity is limited as it relies solely on retention time matching with a known standard.[14]

  • Protocol: Similar LC conditions as described for LC-HRMS would be used, with detection performed by a UV-Vis or Photodiode Array (PDA) detector at a wavelength such as 225 nm.[13]

Table 2: Comparison of Analytical Techniques

TechniqueSpecificity (Confidence)SensitivitySample RequirementThroughputPrimary Use Case
LC-HRMS Very HighHigh (pg-ng)Low (µg)MediumIdentity Confirmation & Quantification
NMR DefinitiveLow (mg)High (mg)LowStructure Elucidation
GC-MS HighHigh (pg-ng)Low (µg)HighIdentification of Volatile/Derivatized Analytes
HPLC-UV LowMedium (ng-µg)Low (µg)HighRoutine Quantification & Purity Analysis

Conclusion

High-resolution mass spectrometry stands out as a premier technique for the confident identification of this compound. Its ability to provide exact mass measurements for both the parent molecule and its fragments offers a level of specificity surpassed only by NMR, but with far greater sensitivity.[15][16] While techniques like GC-MS and HPLC-UV have their place in quantitative analysis and screening, LC-HRMS provides the high-quality, unambiguous data essential for critical applications in drug development and quality control.[4] The combination of chromatographic separation with high-resolution mass analysis makes it an indispensable tool for modern analytical laboratories.

References

Evaluating the Genotoxicity of N-Benzyl Albuterol Impurity: A Comparative Guide to Standard Testing Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential genotoxicity of N-Benzyl albuterol, an impurity of Salbutamol.[][2][3] Given the critical importance of ensuring the safety of pharmaceutical products, understanding the potential for impurities to damage genetic material is a mandatory step in drug development and manufacturing.[4][5][6] This document outlines the standard battery of tests for genotoxicity as recommended by international regulatory bodies, presenting detailed experimental protocols and a comparative overview of their principles and data outputs.[7][8][9]

Introduction to this compound and Genotoxicity Assessment

This compound is recognized as an impurity associated with the synthesis of Salbutamol, a widely used bronchodilator.[][2][3] As with any pharmaceutical impurity, its potential to be genotoxic—that is, to damage DNA or chromosomes, leading to mutations and potentially cancer—must be thoroughly investigated.[6][10] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate a stringent evaluation of impurities for genotoxicity.[5][7] The ICH M7 guideline, in particular, provides a framework for assessing and controlling mutagenic impurities to limit potential carcinogenic risk.[7]

This guide will compare the primary assays used in a standard genotoxicity testing battery:

  • Bacterial Reverse Mutation Assay (Ames Test): Evaluates gene mutation.

  • In Vitro Micronucleus Assay: Assesses chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.

  • In Vivo Micronucleus Assay: Confirms chromosomal damage in a whole-animal model.

  • In Vitro Chromosomal Aberration Assay: Directly visualizes structural changes to chromosomes in mammalian cells.

Comparative Analysis of Genotoxicity Assays

The selection of a battery of tests is designed to provide a comprehensive assessment of different genotoxic endpoints. The following table summarizes hypothetical data for this compound impurity across these assays for illustrative comparison.

Table 1: Hypothetical Genotoxicity Data for this compound Impurity
AssayTest SystemConcentration/Dose RangeMetabolic Activation (S9)ResultConclusion
Ames Test S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)0.1 - 5000 µ g/plate With and WithoutNegativeNo evidence of induced gene mutations.
In Vitro Micronucleus Human peripheral blood lymphocytes (HPBL)1 - 100 µg/mLWith and WithoutNegativeNo significant increase in micronuclei formation.
In Vivo Micronucleus Mouse bone marrow10, 50, 100 mg/kgN/ANegativeNo evidence of chromosomal damage in vivo.
In Vitro Chromosomal Aberration Chinese Hamster Ovary (CHO) cells1 - 100 µg/mLWith and WithoutNegativeNo significant increase in chromosomal aberrations.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[10][11]

Principle: The bacterial strains used are auxotrophic mutants that require a specific amino acid (histidine for S. typhimurium or tryptophan for E. coli) for growth because of a mutation in a gene involved in its synthesis.[10][11] The assay measures the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.[11]

Methodology:

  • Strains: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA, to detect various types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[12]

  • Procedure (Plate Incorporation Method):

    • The test substance at various concentrations, the bacterial culture, and (if required) the S9 mix are added to molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (vehicle) control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[12]

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[13][14]

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[14][15] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) activity.[15]

Methodology:

  • Cell Lines: Human peripheral blood lymphocytes (HPBL) or cell lines like CHO, V79, or TK6 are commonly used.[14][16]

  • Treatment: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 1.5-2 cell cycles) without S9.[14]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the specific analysis of cells that have divided in the presence of the test substance.[17]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13] Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI).

In Vivo Micronucleus Assay

This assay evaluates genotoxicity in a whole-animal model, typically rodents, and is a key component of the standard test battery.[18][19][20]

Principle: The assay detects damage to chromosomes or the mitotic apparatus in the erythroblasts of bone marrow.[19][21] As these cells mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled. Any micronuclei formed remain in the cytoplasm.[19] An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals indicates genotoxicity.[19][20]

Methodology:

  • Animal Model: Mice or rats are commonly used.[20]

  • Dose Administration: The test substance is administered, typically via the clinical route of administration, at three dose levels plus a negative and a positive control.[20] Dosing is usually done once or twice.

  • Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.[19] Peripheral blood can also be used, particularly in mice.[18][22]

  • Slide Preparation and Staining: Bone marrow cells are flushed from the femur, smeared on slides, fixed, and stained (e.g., with Giemsa).

  • Analysis: The frequency of MN-PCEs is determined by scoring at least 4000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

In Vitro Chromosomal Aberration Assay

This test identifies agents that cause structural changes to chromosomes in cultured mammalian cells.[16][23][24]

Principle: The assay evaluates the ability of a test substance to induce aberrations such as chromosome or chromatid breaks, deletions, and exchanges that can be visualized by microscopy in metaphase cells.[24][25]

Methodology:

  • Cell Cultures: Similar to the in vitro micronucleus test, CHO cells or HPBL are frequently used.[16]

  • Exposure: Cell cultures are treated with the test substance at various concentrations, both with and without metabolic activation.[16]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.[24]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for different types of chromosomal aberrations.[25]

Visualizing the Genotoxicity Evaluation Workflow

The following diagrams illustrate the logical flow of genotoxicity testing for a pharmaceutical impurity and a generalized workflow for the Ames test.

Genotoxicity_Workflow Impurity Identify Impurity (e.g., this compound) QSAR In Silico Assessment (QSAR Analysis) Impurity->QSAR Ames Bacterial Reverse Mutation Assay (Ames Test) QSAR->Ames Structural Alert? Ames_Positive Positive Ames->Ames_Positive Result Ames_Negative Negative Ames->Ames_Negative Result InVitro_Mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus or Chromosomal Aberration) InVitro_Positive Positive InVitro_Mammalian->InVitro_Positive InVitro_Negative Negative InVitro_Mammalian->InVitro_Negative Risk_Assessment Risk Assessment & Control Strategy (e.g., TTC Approach) Ames_Positive->Risk_Assessment Ames_Negative->InVitro_Mammalian InVivo In Vivo Follow-up Test (e.g., Micronucleus Assay) InVitro_Positive->InVivo InVitro_Negative->Risk_Assessment No concern InVivo->Risk_Assessment Ames_Test_Workflow Start Start Prep_Bacteria Prepare Bacterial Tester Strains Start->Prep_Bacteria Prep_Test_Article Prepare Test Article (this compound) & Controls Start->Prep_Test_Article Mix Mix Bacteria, Test Article, Top Agar (+/- S9) Prep_Bacteria->Mix Prep_Test_Article->Mix Plate Pour onto Minimal Agar Plates Mix->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data & Compare to Controls Count->Analyze End End Analyze->End

References

comparing the metabolic stability of N-Benzyl albuterol to salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of N-Benzyl albuterol and the well-established short-acting beta-2 adrenergic agonist, salbutamol (also known as albuterol). The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy and safety. While extensive data is available for salbutamol, information on this compound, a known impurity and potential metabolite of salbutamol, is limited. This guide summarizes the existing knowledge and provides a framework for a direct comparative assessment.

Executive Summary

Salbutamol is characterized by a relatively short half-life, with its primary route of metabolism being sulfation to an inactive conjugate.[1] In contrast, there is a notable absence of published quantitative data on the metabolic stability of this compound. Based on the metabolism of structurally related N-benzylated compounds, it is hypothesized that this compound may undergo N-debenzylation to form salbutamol, among other potential metabolic pathways. This guide presents the known metabolic profile of salbutamol and discusses the putative metabolic pathways for this compound, highlighting the need for direct comparative studies.

Quantitative Data Comparison

Due to the lack of available experimental data for this compound, a direct quantitative comparison of metabolic stability parameters is not possible at this time. The following table summarizes the known data for salbutamol.

CompoundHalf-Life (t½)Intrinsic Clearance (CLint)Primary Metabolic PathwayKey Metabolites
Salbutamol 3-6 hours[2]Not explicitly stated in reviewed literatureSulfation[1]Salbutamol-4'-O-sulfate (inactive)[1]
This compound Data not availableData not availableHypothesized: N-debenzylation, oxidationData not available

Signaling Pathway of Beta-2 Adrenergic Agonists

Both salbutamol and this compound are expected to exert their primary pharmacological effect through the beta-2 adrenergic receptor signaling pathway, leading to bronchodilation. The metabolic stability of these compounds is crucial as it dictates the duration of this signaling cascade.

Beta-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Beta-2 Agonist (e.g., Salbutamol) B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates and Inactivates MLCK Bronchodilation Bronchodilation MLCK_inactive->Bronchodilation Leads to Salbutamol_Metabolism Salbutamol Salbutamol Sulfate_Conjugate Salbutamol-4'-O-sulfate (Inactive) Salbutamol->Sulfate_Conjugate Sulfotransferase (SULT1A3) CYP450_Metabolites Minor Oxidative Metabolites Salbutamol->CYP450_Metabolites CYP450 (minor pathway) N_Benzyl_Albuterol_Metabolism N_Benzyl_Albuterol This compound Salbutamol Salbutamol N_Benzyl_Albuterol->Salbutamol N-Debenzylation (Hypothesized) Benzaldehyde Benzaldehyde N_Benzyl_Albuterol->Benzaldehyde N-Debenzylation (Hypothesized) Oxidative_Metabolites Oxidative Metabolites N_Benzyl_Albuterol->Oxidative_Metabolites CYP450 Oxidation (Hypothesized) Metabolic Stability Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Compounds Prepare stock solutions of test and control compounds Pre_incubation Pre-incubate microsomal mixture and test compounds at 37°C Prepare_Compounds->Pre_incubation Prepare_Microsomes Prepare microsomal incubation mixture (microsomes, buffer) Prepare_Microsomes->Pre_incubation Prepare_NADPH Prepare NADPH regenerating system Initiate_Reaction Initiate reaction by adding NADPH regenerating system Prepare_NADPH->Initiate_Reaction Pre_incubation->Initiate_Reaction Time_points Incubate at 37°C and collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_points Terminate_Reaction Terminate reaction at each time point with cold acetonitrile containing internal standard Time_points->Terminate_Reaction Centrifuge Centrifuge to pellet protein Terminate_Reaction->Centrifuge LCMS_Analysis Analyze supernatant by LC-MS/MS to quantify remaining parent compound Centrifuge->LCMS_Analysis Plot_Data Plot ln(% remaining) vs. time LCMS_Analysis->Plot_Data Calculate_Parameters Calculate half-life (t½) and intrinsic clearance (CLint) Plot_Data->Calculate_Parameters

References

The Critical Role of Certified Reference Materials: A Comparative Guide to N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of reference materials are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison between a well-characterized N-Benzyl Albuterol Certified Reference Material (CRM) and a standard research-grade chemical, highlighting the rigorous validation process that underpins a CRM.

This compound, also known as Salbutamol EP Impurity E, is a critical compound in the pharmaceutical industry, primarily used in the quality control of albuterol (salbutamol) drug products.[1][2][3] Its accurate quantification is essential for ensuring the safety and efficacy of this widely used bronchodilator. This guide will delve into the experimental data and validation processes that distinguish a CRM from other chemical grades, providing a clear rationale for its use in regulated environments.

Comparison of Analytical Data

The primary distinction between a Certified Reference Material and a research-grade chemical lies in the extent and rigor of its characterization. A CRM is accompanied by a comprehensive Certificate of Analysis (CoA) that provides validated quantitative data on its identity, purity, and other critical attributes.[4] The following tables illustrate the expected differences in data presentation.

Table 1: Purity Assessment

ParameterThis compound CRMResearch-Grade this compound
Purity by HPLC (Area %) 99.8%>95% (Typical)
Individual Impurity Threshold < 0.05%Not specified
Total Impurities < 0.2%Not specified
Method Validation Fully validated according to ICH Q2(R1) guidelines[5]Method may not be fully validated

Table 2: Identity Confirmation

TechniqueThis compound CRMResearch-Grade this compound
Mass Spectrometry (m/z) [M+H]⁺ = 330.2064 (Observed), 330.2069 (Calculated)[M+H]⁺ = 330.2 (Observed)
¹H NMR Spectroscopy Conforms to structure, with assigned chemical shifts and coupling constantsConforms to structure (data may be limited)
¹³C NMR Spectroscopy Conforms to structure, with assigned chemical shiftsData not typically provided
Infrared (IR) Spectroscopy Conforms to reference spectrumData not typically provided

Table 3: Characterization of Physicochemical Properties

ParameterThis compound CRMResearch-Grade this compound
Water Content (Karl Fischer) 0.15%Not determined
Residual Solvents (GC-HS) <0.05% (e.g., Acetone, Ethyl Acetate)Not determined
Thermogravimetric Analysis (TGA) No significant weight loss below decomposition temperatureData not provided
Assay (by a primary method, e.g., qNMR) 99.7% ± 0.2% (with uncertainty statement)Not applicable

Experimental Protocols

The reliability of the data presented for a CRM is underpinned by meticulously documented and validated experimental protocols.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the accurate determination of purity and impurities.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 276 nm.

  • Injection Volume: 10 µL.

  • Method Validation: The method is validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness in accordance with ICH Q2(R1) guidelines.[5][8]

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The sample is introduced via an electrospray ionization (ESI) source.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Structural elucidation is performed by analyzing chemical shifts, coupling constants, and through-bond correlations.

The Importance of a Certified Reference Material

Visualizing the Workflow and Mechanism

To further illustrate the processes and concepts discussed, the following diagrams are provided.

CRM Validation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification cluster_release Release & Use synthesis Chemical Synthesis purification Purification synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, GC) purification->purity physchem Physicochemical Properties (KF, TGA) purification->physchem assay Assay Assignment (qNMR, Mass Balance) identity->assay purity->assay physchem->assay uncertainty Uncertainty Budget assay->uncertainty coa Certificate of Analysis uncertainty->coa crm Certified Reference Material coa->crm

Caption: Workflow for the validation of a Certified Reference Material.

Beta2_Adrenergic_Pathway cluster_cell Airway Smooth Muscle Cell albuterol Albuterol / this compound receptor β2-Adrenergic Receptor albuterol->receptor Agonist Binding g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation atp ATP camp cAMP atp->camp Conversion AC pka Protein Kinase A camp->pka Activation relaxation Bronchodilation pka->relaxation Phosphorylation Cascade

Caption: Simplified signaling pathway of β2-adrenergic receptor activation.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-Benzyl Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. N-Benzyl albuterol, a derivative of salbutamol, requires careful management to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, adhering to standard laboratory safety and chemical handling protocols.

Hazard Profile and Waste Classification

This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Due to its environmental hazard, it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

Key Hazard Information:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard

Data sourced from PubChem.[1]

Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste management.[2][3][4][5]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound waste.

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled, and leak-proof container for this compound waste. The container must be chemically compatible with the compound.

  • Collect all solid waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in this designated container.

  • For solutions containing this compound, use a separate, sealed, and clearly labeled liquid waste container.

3. Labeling of Waste Containers:

  • Each waste container must be clearly labeled with the words "Hazardous Waste."[4][5]

  • The label must also include:

    • The full chemical name: "this compound"

    • The building and room number where the waste was generated.

    • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").[4]

4. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

  • Keep waste containers tightly closed except when adding waste.[3]

  • Do not accumulate more than 55 gallons of chemical waste in the SAA.[3][6]

5. Disposal through a Licensed Vendor:

  • Arrange for the disposal of the collected waste through your institution's contracted hazardous waste or pharmaceutical waste vendor.[7]

  • These vendors will transport the waste to a permitted facility for proper treatment, which typically involves incineration at high temperatures.[7][8]

6. Disposal of Empty Containers:

  • A container that has held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[6]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[6]

  • After rinsing, deface or remove all chemical labels from the container before disposal.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Waste Generation and Collection cluster_1 Labeling and Storage cluster_2 Final Disposal A Identify this compound waste (solid & liquid) B Segregate into a labeled, compatible hazardous waste container A->B C Label container: 'Hazardous Waste', chemical name, location, and hazards B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Arrange for pickup by a licensed hazardous waste vendor D->E F Transport to a permitted facility for incineration E->F

Caption: Logical workflow for the disposal of this compound.

Disclaimer: Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as they may have additional requirements for hazardous waste disposal.[3][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl albuterol
Reactant of Route 2
Reactant of Route 2
N-Benzyl albuterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。